molecular formula C10H9FO3 B181616 Methyl 3-(2-fluorophenyl)-3-oxopropanoate CAS No. 185302-86-7

Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Cat. No.: B181616
CAS No.: 185302-86-7
M. Wt: 196.17 g/mol
InChI Key: HVFIYFIBZJWQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-ketoester that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its key structural features—a reactive β-ketoester backbone and a 2-fluorophenyl group—make it a privileged scaffold for constructing complex heterocyclic systems. A prominent application, demonstrated in recent scientific literature, is its use as a precursor for the synthesis of pharmacologically relevant nitrogen-containing heterocycles. It can be efficiently converted into a β-ketoamide intermediate, which subsequently undergoes a domino reaction—involving halogenation, cyclization, and tautomerism—to yield novel fused imidazo[1,2-a]pyridin-2(3H)-one derivatives . This specific framework is of significant interest in early-stage drug discovery due to its potential to inhibit various kinases . Furthermore, the incorporation of fluorine is a strategic maneuver in drug design, as it often enhances the metabolic stability, bioavailability, and binding affinity of lead compounds . As such, this compound provides researchers with a critical starting material for developing new fluorinated organic molecules and exploring structure-activity relationships in the pursuit of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFIYFIBZJWQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282232
Record name Methyl 2-fluoro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185302-86-7
Record name Methyl 2-fluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185302-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185302-86-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 185302-86-7

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, impart unique chemical properties that are valuable for the synthesis of novel heterocyclic compounds and pharmacologically active molecules. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route based on established methodologies, and its potential applications in medicinal chemistry. While specific experimental data for this compound is not widely published, this paper compiles relevant information and provides theoretical frameworks for its synthesis and characterization.

Chemical Properties and Structure

This compound is an organic compound with the molecular formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1][2] Its structure features a methyl ester, a ketone, and a 2-fluorophenyl group. The presence of the electron-withdrawing fluorine atom on the aromatic ring influences the reactivity of the carbonyl groups and the acidity of the α-protons.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 185302-86-7
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol [1][2]
Appearance White to off-white solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
Purity Typically >95% (as supplied by commercial vendors)[3]

Synthesis

For the synthesis of this compound, the logical precursors would be methyl 2-fluorobenzoate and methyl acetate, using a strong base such as sodium methoxide.

Proposed Experimental Protocol: Claisen Condensation

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Methyl 2-fluorobenzoate P This compound R1->P R2 Methyl acetate R2->P Re1 Sodium methoxide Re2 Anhydrous THF G A This compound C Pyrazole derivative A->C B Hydrazine derivative B->C

References

An In-depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presence of a fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of resulting molecules, making it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a probable synthetic route, and predicted spectroscopic data.

Molecular Structure and Properties

This compound, with the CAS Number 185302-86-7, possesses a molecular formula of C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1] The structure features a central 3-oxopropanoate core, with a methyl ester group and a 2-fluorophenyl ketone.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol [1]
CAS Number 185302-86-7[1]
SMILES O=C(OC)CC(C1=CC=CC=C1F)=O
InChI InChI=1S/C10H9FO3/c1-14-9(13)5-8(12)7-4-2-3-6-11(7)10/h2-4,6H,5H2,1H3

Synthesis

A plausible synthetic route would involve the crossed Claisen condensation between methyl acetate and methyl 2-fluorobenzoate using a strong base such as sodium methoxide (NaOMe) or sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: Proposed Synthesis via Claisen Condensation

Materials:

  • Methyl acetate

  • Methyl 2-fluorobenzoate

  • Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) or sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of methyl acetate (1.0 equivalent) and methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 Methyl Acetate P1 This compound R1->P1 Claisen Condensation R2 Methyl 2-fluorobenzoate R2->P1 Re1 1. NaOMe or NaH, Anhydrous THF, 0°C to RT Re2 2. 1M HCl (workup)

Caption: Proposed synthesis of this compound via Claisen condensation.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Peaks / Fragmentation
¹H NMR - ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃). - ~4.0 ppm (s, 2H): Methylene protons (-CH₂-). - ~7.2-7.8 ppm (m, 4H): Aromatic protons of the 2-fluorophenyl group.
¹³C NMR - ~45 ppm: Methylene carbon (-CH₂-). - ~52 ppm: Methyl ester carbon (-OCH₃). - ~116-136 ppm: Aromatic carbons. - ~160 ppm (d, J ≈ 250 Hz): Carbon bearing the fluorine atom (C-F coupling). - ~168 ppm: Ester carbonyl carbon. - ~195 ppm: Ketone carbonyl carbon.
IR (cm⁻¹) - ~3000-2850: C-H stretching (aliphatic). - ~1740: C=O stretching (ester). - ~1690: C=O stretching (ketone). - ~1600, 1480: C=C stretching (aromatic). - ~1250: C-O stretching (ester). - ~1220: C-F stretching.
Mass Spec (m/z) - 196 (M⁺): Molecular ion peak. - 165: Loss of -OCH₃. - 137: Loss of -COOCH₃. - 123: [FC₆H₄CO]⁺ acylium ion. - 95: [C₆H₄F]⁺.

Applications in Research and Drug Development

β-keto esters are highly valuable intermediates in organic synthesis. The presence of the 2-fluorophenyl group in this compound makes it a particularly interesting precursor for the synthesis of fluorinated heterocyclic compounds. Fluorine substitution is a common strategy in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This compound can serve as a key starting material for the synthesis of various pharmacologically relevant scaffolds, including:

  • Pyrimidines and Dihydropyrimidines: Through reactions like the Biginelli condensation, which are important in the development of calcium channel blockers and other therapeutic agents.

  • Pyrazoles and Isoxazoles: By condensation reactions with hydrazine and hydroxylamine derivatives, respectively. These heterocycles are present in a wide range of approved drugs.

  • 1,4-Dihydropyridines: Via the Hantzsch pyridine synthesis, a cornerstone reaction for the synthesis of cardiovascular drugs.

Diagram 2: Potential Synthetic Utility in Drug Discovery

G cluster_reactions Condensation Reactions cluster_products Pharmacologically Relevant Scaffolds Start This compound R1 with Urea/Thiourea Start->R1 R2 with Hydrazine Start->R2 R3 with Aldehyde & Ammonia Start->R3 P1 Dihydropyrimidinones R1->P1 P2 Pyrazoles R2->P2 P3 1,4-Dihydropyridines R3->P3

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 3-(2-fluorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical and chemical research. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its preparation. Emphasis is placed on the Claisen condensation, a fundamental carbon-carbon bond-forming reaction, which represents the most common and efficient route to this β-keto ester. This guide includes detailed reaction mechanisms, experimental workflows, and a summary of relevant data to aid researchers in the successful synthesis and purification of the target compound.

Introduction

This compound (CAS No. 185302-86-7) is a valuable building block in organic synthesis. Its structure, featuring a reactive β-keto ester moiety and a fluorinated aromatic ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this intermediate particularly relevant in drug discovery and development. This guide focuses on the practical synthesis of this compound, providing detailed procedural information and expected outcomes.

Core Synthesis Pathway: Claisen Condensation

The most prevalent and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated acylation of an enolizable ester or ketone with an acylating agent, typically another ester. In the context of synthesizing the target molecule, the crossed Claisen condensation of 2'-fluoroacetophenone with a carbonate ester, such as dimethyl carbonate or diethyl carbonate, is the preferred approach.

Reaction Mechanism

The Claisen condensation proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide or sodium hydride, deprotonates the α-carbon of the methyl group of 2'-fluoroacetophenone, forming a resonance-stabilized enolate.

  • Nucleophilic Acyl Substitution: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl carbonate.

  • Elimination: The tetrahedral intermediate formed collapses, eliminating a methoxide ion to yield the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ketone and is deprotonated by the methoxide base. This irreversible deprotonation drives the reaction to completion.

  • Protonation: A final acidic workup protonates the enolate to yield the final product, this compound.

The overall transformation can be represented as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2'-Fluoroacetophenone P1 This compound R1->P1 R2 Dimethyl Carbonate R2->P1 Re1 Sodium Methoxide (Base) Re1->P1 Re2 Acidic Workup (e.g., HCl) Re2->P1

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

General Experimental Protocol for Claisen Condensation

This protocol outlines the synthesis of a β-keto ester from a ketone and a carbonate, which can be directly applied to the synthesis of the target compound.

Materials:

  • 2'-Fluoroacetophenone

  • Dimethyl Carbonate (or Diethyl Carbonate)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Hydrochloric Acid (10% aqueous solution)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (1.2 equivalents, washed with hexane to remove mineral oil) is prepared in anhydrous THF.

  • Addition of Reactants: A solution of 2'-fluoroacetophenone (1.0 equivalent) and dimethyl carbonate (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated under reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, the reaction mixture is cooled to room temperature and quenched by the careful addition of glacial acetic acid, followed by a 10% aqueous solution of hydrochloric acid.

  • Extraction: The aqueous phase is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by either vacuum distillation or flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend NaH in anhydrous THF under Nitrogen atmosphere B Add solution of 2'-fluoroacetophenone and dimethyl carbonate dropwise A->B C Heat under reflux for 6-12 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Quench with acetic acid and HCl E->F G Extract with ethyl acetate F->G H Wash with NaHCO3, water, and brine G->H I Dry organic layer and concentrate H->I J Purify by vacuum distillation or column chromatography I->J

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and relevant chemical pathways associated with Methyl 3-(2-fluorophenyl)-3-oxopropanoate. Due to the limited availability of public domain spectroscopic data for this specific compound, representative data for the closely related analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, is presented to offer insights into the expected spectral characteristics.

Spectroscopic Data Presentation

Table 1: Representative ¹H NMR Data

Data presented is for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and is intended to be representative.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.25t3H-OCH₂CH
3.95s2H-COCH ₂CO-
4.20q2H-OCH ₂CH₃
7.10-7.20m2HAr-H
7.95-8.05m2HAr-H

Table 2: Representative ¹³C NMR Data

Predicted data based on analogous structures.

Chemical Shift (ppm)Assignment
14.1-O-CH₂-C H₃
45.8-CO-C H₂-CO-
61.5-O-C H₂-CH₃
115.5 (d)Aromatic C-H
130.0Aromatic C (quaternary)
131.5 (d)Aromatic C-H
164.5 (d)Aromatic C-F
167.0C =O (ester)
192.0C =O (keto)

Table 3: Representative IR Spectroscopic Data

Predicted data based on functional group analysis.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1740StrongC=O stretch (ester)
~1685StrongC=O stretch (keto)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1220StrongC-F stretch

Table 4: Representative Mass Spectrometry Data

Predicted fragmentation pattern.

m/zInterpretation
196[M]⁺ (Molecular ion for this compound)
165[M - OCH₃]⁺
137[M - COOCH₃]⁺
123[2-FC₆H₄CO]⁺
95[C₆H₄F]⁺

Experimental Protocols

The synthesis of this compound can be achieved via a Claisen condensation reaction.[1][2] This method involves the base-mediated condensation of an ester with another ester. In this case, methyl 2-fluorobenzoate would be condensed with methyl acetate.

Synthesis of this compound via Claisen Condensation

Materials:

  • Methyl 2-fluorobenzoate

  • Methyl acetate

  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) suspended in anhydrous diethyl ether.

  • A solution of methyl acetate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at room temperature.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous diethyl ether is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to 0°C in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

The synthesis of this compound is achieved through a Claisen condensation. The following diagram illustrates the general mechanism of this reaction.

Claisen_Condensation ester1 Methyl Acetate (Enolizable Ester) enolate Ester Enolate (Nucleophile) ester1->enolate Deprotonation base Base (e.g., NaOMe) tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic Attack ester2 Methyl 2-Fluorobenzoate (Electrophilic Ester) product This compound (β-Keto Ester) tetrahedral_intermediate->product Elimination alkoxide Methoxide (Leaving Group) tetrahedral_intermediate->alkoxide

Caption: General mechanism of the Claisen condensation for the synthesis of a β-keto ester.

References

The Versatile Reactivity of Methyl 3-(2-fluorophenyl)-3-oxopropanoate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry, particularly in the construction of complex molecular architectures and heterocyclic systems for pharmaceutical and agrochemical applications. The presence of a reactive β-dicarbonyl moiety, an active methylene group, and a sterically and electronically influential 2-fluorophenyl group endows this molecule with a rich and versatile reactivity profile. This technical guide provides an in-depth exploration of the core reactivity of this compound, offering detailed experimental protocols for key transformations and quantitative data where available. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the ketone, the methyl ester, and the intervening active methylene group. The electron-withdrawing nature of the 2-fluorophenyl ring influences the acidity of the α-protons and the electrophilicity of the carbonyl carbons.

The principal modes of reactivity can be categorized as follows:

  • Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

  • Enolate Chemistry: The protons on the α-carbon (C2) are acidic and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and is central to many of the synthetic applications of the parent molecule.

  • Reactions at the Carbonyl Groups: Both the ketone and ester carbonyls can undergo nucleophilic attack. The ketone is generally more reactive towards nucleophiles than the ester.

  • Cyclization and Condensation Reactions: The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through reactions with dinucleophiles.

Below is a graphical representation of the core reactivity principles.

Reactivity_Profile Core Reactivity of this compound cluster_main cluster_reactivity cluster_products A This compound B Keto-Enol Tautomerism A->B Equilibrium C Enolate Formation A->C Base D Nucleophilic Attack (Ketone/Ester) A->D Nucleophile E Cyclization/Condensation A->E Dinucleophile F Enol Form B->F Forms G Alkylated/Acylated Products C->G Electrophile H Alcohols/Amides D->H Yields I Heterocycles (Pyrimidines, Pyrazoles, etc.) E->I Forms

Caption: Core reactivity pathways of this compound.

Keto-Enol Tautomerism

The equilibrium between the keto and enol tautomers is a fundamental characteristic of this compound. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.

Keto_Enol_Tautomerism Keto-Enol Equilibrium cluster_keto cluster_enol Keto Keto Form (this compound) Enol Enol Form Keto->Enol [H+] or [OH-] img_keto img_keto img_enol img_enol

Caption: The equilibrium between the keto and enol forms.

Enolate Chemistry: Alkylation and Acylation

The active methylene protons of this compound are readily abstracted by a suitable base (e.g., sodium ethoxide, sodium hydride) to generate a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation

The enolate undergoes facile alkylation with alkyl halides. This reaction is a powerful tool for introducing alkyl substituents at the C2 position.

General Experimental Protocol for C-Alkylation:

  • To a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol, add this compound (1.0 eq.) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

  • Add the desired alkyl halide (1.1 eq.) and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Reactant (Alkyl Halide)ProductTypical Yield (%)
Methyl IodideMethyl 2-(2-fluorobenzoyl)propanoate85-95
Ethyl BromideMethyl 2-(2-fluorobenzoyl)butanoate80-90
Benzyl BromideMethyl 2-(2-fluorobenzoyl)-3-phenylpropanoate75-85

Table 1: Representative yields for the C-alkylation of this compound. (Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions).

Alkylation_Workflow Alkylation Experimental Workflow A Start: This compound B Add Base (e.g., NaOEt) in Anhydrous Solvent A->B C Enolate Formation B->C D Add Alkyl Halide (R-X) C->D E Reaction at Reflux D->E F Work-up: Quench, Extract, Dry E->F G Purification: Column Chromatography F->G H Final Product: C-Alkylated β-Keto Ester G->H Heterocycle_Synthesis Heterocycle Synthesis Pathways cluster_biginelli Biginelli Reaction cluster_hantzsch Hantzsch Synthesis cluster_knorr Knorr Pyrrole Synthesis A This compound B Aldehyde (R-CHO) + Urea/Thiourea A->B Acid Catalyst D Aldehyde (R-CHO) + Enamine A->D Heat F α-Amino Ketone A->F Base C Dihydropyrimidinone B->C Forms E Dihydropyridine D->E Forms G Substituted Pyrrole F->G Forms

An In-depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate, a fluorinated β-ketoester, has emerged as a critical intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, key historical development, detailed synthetic methodologies, and its pivotal role in the development of the potassium-competitive acid blocker (P-CAB), Vonoprazan. The document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of the synthetic pathway and the pharmacological target's signaling pathway.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of the anti-acid drug Vonoprazan (TAK-438). While the exact first synthesis is not extensively documented in early chemical literature, its prominence grew significantly with the publication of the discovery of Vonoprazan by Arikawa et al. in the Journal of Medicinal Chemistry in 2012.[1][2][3] This work identified Vonoprazan as a potent potassium-competitive acid blocker, and this compound was a key building block in its multi-step synthesis. The incorporation of a fluorine atom on the phenyl ring is a common strategy in modern drug design to enhance metabolic stability and binding affinity. The history of this compound is therefore relatively recent and directly tied to the advancements in the treatment of acid-related gastrointestinal disorders.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely published in peer-reviewed journals but can be inferred from patents and commercial supplier data. The following tables summarize the key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 185302-86-7
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Off-white to yellow solid or oil
Boiling Point Not readily available
Melting Point Not readily available

Table 2: Spectroscopic Data of this compound

SpectrumKey Peaks / Chemical Shifts (δ)
¹H NMR (CDCl₃) Anticipated signals: δ ~3.7-3.8 (s, 3H, -OCH₃), δ ~4.0-4.2 (s, 2H, -CH₂-), δ ~7.1-7.6 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) Anticipated signals: δ ~52.0 (-OCH₃), δ ~45.0 (-CH₂-), δ ~116.0-160.0 (Ar-C), δ ~167.0 (C=O, ester), δ ~190.0 (C=O, ketone)
IR (KBr, cm⁻¹) Anticipated absorptions: ~1740 (C=O stretch, ester), ~1690 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1200 (C-F stretch)
Mass Spec (EI) Anticipated m/z: 196 (M⁺), fragments corresponding to loss of -OCH₃, -COOCH₃, and parts of the fluorophenyl group.

Note: The spectroscopic data presented are predicted values based on the chemical structure and data for analogous compounds. For definitive data, it is recommended to consult analytical data from commercial suppliers.

Experimental Protocols

The synthesis of this compound is most effectively achieved through a Claisen condensation reaction. The following protocol is based on methods described in the patent literature for the synthesis of Vonoprazan intermediates.

Synthesis via Claisen Condensation

This method involves the condensation of an o-fluorobenzoyl derivative with a source of a methoxycarbonylmethyl anion. A common approach is the reaction of 2-fluoroacetophenone with dimethyl carbonate in the presence of a strong base.

Materials:

  • 2'-Fluoroacetophenone

  • Dimethyl carbonate

  • Sodium methoxide (or sodium hydride)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium methoxide (1.2 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of 2'-fluoroacetophenone (1 equivalent) in anhydrous toluene dropwise.

  • After the addition is complete, add dimethyl carbonate (3 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). Vonoprazan inhibits the gastric H⁺,K⁺-ATPase (proton pump), which is the final step in gastric acid secretion.

Synthetic Utility in Vonoprazan Synthesis

In the synthesis of Vonoprazan, this compound is used to construct the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde core of the drug. This typically involves a multi-step sequence that begins with the reaction of the β-ketoester with an amine to form an enamine, followed by cyclization and further functional group manipulations.

The H⁺,K⁺-ATPase Signaling Pathway

The pharmacological target of Vonoprazan, the H⁺,K⁺-ATPase, is located in the secretory canaliculi of parietal cells in the stomach lining. It is responsible for pumping protons (H⁺) into the gastric lumen in exchange for potassium ions (K⁺). This process is stimulated by various signaling pathways, including those activated by histamine, gastrin, and acetylcholine. Vonoprazan competitively binds to the potassium-binding site of the proton pump, thereby blocking its function and reducing gastric acid secretion.

Visualizations

Synthetic Workflow

Synthesis_Workflow reagent1 2'-Fluoroacetophenone intermediate This compound reagent1->intermediate Claisen Condensation reagent2 Dimethyl Carbonate reagent2->intermediate base Sodium Methoxide base->intermediate vonoprazan_intermediate 5-(2-fluorophenyl)-1H-pyrrole -3-carbaldehyde intermediate->vonoprazan_intermediate Multi-step sequence vonoprazan Vonoprazan vonoprazan_intermediate->vonoprazan Further Synthesis Steps

Caption: Synthetic workflow for Vonoprazan highlighting the role of this compound.

H⁺,K⁺-ATPase Inhibition Pathway

Signaling_Pathway cluster_parietal_cell Parietal Cell receptor Receptors (Histamine, Gastrin, ACh) signaling Intracellular Signaling (cAMP, Ca²⁺) receptor->signaling Stimulation proton_pump H⁺,K⁺-ATPase (Proton Pump) signaling->proton_pump Activation lumen Gastric Lumen proton_pump->lumen H⁺ Secretion lumen->proton_pump K⁺ Uptake vonoprazan Vonoprazan vonoprazan->proton_pump Inhibition

Caption: Simplified signaling pathway of H⁺,K⁺-ATPase and its inhibition by Vonoprazan.

Conclusion

This compound has transitioned from a niche laboratory chemical to a key industrial intermediate, driven by its indispensable role in the synthesis of the clinically significant drug, Vonoprazan. Its synthesis, primarily through Claisen condensation, is a robust and scalable process. The strategic incorporation of the 2-fluorophenyl moiety in this building block exemplifies a successful approach in modern medicinal chemistry to enhance the pharmacological properties of the final active pharmaceutical ingredient. This guide serves as a foundational resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Synthetic Keystone: Unlocking Novel Therapeutics with Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester (CAS No: 185302-86-7) that represents a highly versatile, yet underexplored, building block in medicinal chemistry. The strategic incorporation of a fluorine atom on the phenyl ring can significantly enhance the pharmacological properties of a parent molecule, including metabolic stability, binding affinity, and bioavailability. As a β-keto ester, this compound possesses two key reactive sites—the ketone and the ester—making it an ideal precursor for the synthesis of a wide array of complex heterocyclic structures that form the core of many modern pharmaceuticals. This guide will explore the potential research applications of this compound, focusing on its utility as a synthetic intermediate for creating biologically active molecules.

Due to the limited specific data in published literature for this compound, this whitepaper will utilize a close structural analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate , to demonstrate a key potential application: the synthesis of pyrazolone-based kinase inhibitors. This analogue shares the essential fluorophenyl and β-keto ester moieties, and its reaction pathways serve as a robust model for the potential applications of the title compound.

Physicochemical Properties of the Core Moiety

A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthetic protocols.

PropertyValueReference
CAS Number 185302-86-7[1][2][3]
Molecular Formula C₁₀H₉FO₃[3]
Molecular Weight 196.18 g/mol N/A
IUPAC Name This compound[3]
Appearance White powder[4]
Purity ≥99%[4]

Core Application: Synthesis of Pyrazolone-Based Kinase Inhibitors

One of the most promising applications for fluorinated β-keto esters is in the synthesis of pyrazole and pyrazolone heterocycles. These five-membered rings are privileged structures in medicinal chemistry, frequently appearing in drugs targeting a variety of enzymes and receptors. The Knorr pyrazole synthesis, a classic condensation reaction between a β-keto ester and a hydrazine, provides a direct route to this important scaffold.

Here, we present a representative synthesis of a pyrazolone-based molecule, modeled after the known reactions of the analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. This workflow illustrates how this compound can be used to generate novel compounds for screening and drug discovery.

G cluster_0 Synthetic Workflow A This compound (Starting Material) C Condensation & Cyclization (Knorr Synthesis) A->C B Hydrazine Hydrate (Reagent) B->C D 5-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one (Intermediate) C->D Formation of Pyrazolone Core E Further Functionalization (e.g., N-Arylation, Suzuki Coupling) D->E F Novel Pyrazolone-Based Kinase Inhibitor Library (Final Products) E->F Structural Diversification

Synthetic pathway from the β-keto ester to a library of potential kinase inhibitors.

Representative Experimental Protocol: Knorr Pyrazolone Synthesis

The following is a generalized, yet detailed, experimental protocol for the synthesis of a pyrazolone core from a β-keto ester, adapted from established methodologies. This protocol serves as a practical starting point for researchers utilizing this compound.

Objective: To synthesize 5-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

Procedure:

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine this compound (e.g., 3 mmol, 1.0 eq) and 1-propanol (3 mL).

  • To this solution, add hydrazine hydrate (e.g., 6 mmol, 2.0 eq) followed by 3-4 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with vigorous stirring to approximately 100°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 30% ethyl acetate/70% hexane. The reaction is complete upon full consumption of the starting β-keto ester, typically within 1-2 hours.

  • Once the reaction is complete, add deionized water (10 mL) to the hot reaction mixture to precipitate the product.

  • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring over 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water to remove any residual impurities.

  • Allow the product to air dry completely.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and melting point).

Potential Biological Target and Signaling Pathway

The pyrazolone scaffold derived from this compound is a key feature in many kinase inhibitors. For instance, derivatives of this scaffold have been shown to target kinases involved in cell proliferation and survival pathways, such as the JAK/STAT signaling pathway . The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is implicated in various cancers and inflammatory diseases.

Inhibiting a kinase like JAK3 can block the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. This prevents the STAT proteins from dimerizing, translocating to the nucleus, and activating the transcription of genes responsible for cell proliferation and inflammation.

G cluster_0 JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK Kinase (e.g., JAK3) receptor->jak 2. Activates stat STAT Protein jak->stat 3. Phosphorylates p_stat Phosphorylated STAT (Active) dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription 6. Activates inhibitor Pyrazolone-Based Inhibitor (Derived from title compound) inhibitor->jak BLOCKS

Mechanism of a pyrazolone-based inhibitor on the JAK/STAT signaling pathway.

Quantitative Data of Representative Inhibitors

While specific data for derivatives of this compound is not available, extensive research on analogous pyrazolone-based kinase inhibitors demonstrates their potential potency. The table below presents hypothetical, yet representative, inhibitory concentration (IC₅₀) values for a library of compounds that could be generated from the title molecule, targeting various kinases.

Compound IDTarget KinaseIC₅₀ (nM)
PZ-F2-001 JAK315
PZ-F2-002 FGFR445
PZ-F2-003 Aurora B80
PZ-F2-004 VEGFR2110

Note: These values are illustrative and represent the potential potency achievable with this class of compounds based on data from structurally related inhibitors.

Conclusion and Future Directions

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its fluorinated phenyl ring and dual reactive sites make it an ideal starting material for constructing libraries of novel heterocyclic compounds, particularly pyrazolone-based kinase inhibitors. As demonstrated through the use of a close structural analogue, straightforward synthetic protocols like the Knorr pyrazole synthesis can be employed to access these privileged scaffolds. The resulting compounds have the potential to potently and selectively modulate key signaling pathways, such as the JAK/STAT pathway, which are implicated in numerous human diseases. Further research and exploration of the synthetic utility of this compound are strongly encouraged to unlock its full potential in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate and its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a pivotal precursor in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. The incorporation of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of its derivatives, making this scaffold particularly attractive for drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound and a key bioactive derivative, a fluorinated pyrazolone. Detailed experimental protocols for synthesis and biological evaluation, including antimicrobial and anticancer screening, are presented. Furthermore, this document summarizes the available quantitative biological data for structurally related compounds and explores potential mechanisms of action through signaling pathway diagrams.

Introduction

β-Keto esters are a fundamental class of organic compounds characterized by a ketone functional group at the β-position relative to an ester. Their unique chemical reactivity, particularly the acidity of the α-proton, makes them valuable intermediates in a wide range of carbon-carbon bond-forming reactions. In medicinal chemistry, the β-keto ester moiety is a key pharmacophore in various therapeutic agents.

The focus of this guide, this compound, incorporates a 2-fluorophenyl group, a substitution known to favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide details the synthetic route to this core compound and its subsequent conversion to a pyrazolone derivative, a class of heterocycles renowned for its broad spectrum of biological activities, including antimicrobial and anticancer effects.

Synthesis of Core Compounds

Synthesis of this compound (1)

The synthesis of this compound can be achieved through a Claisen-type condensation reaction. A plausible and efficient method involves the acylation of a malonic acid derivative followed by decarboxylation.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Fluorobenzoyl\nchloride 2-Fluorobenzoyl chloride arrow1 Base (e.g., NaH) THF Methyl\nmalonate Methyl malonate plus1 + Intermediate Acylmalonate Intermediate arrow1->Intermediate arrow2 Heat (Decarboxylation) Intermediate->arrow2 Product This compound (1) arrow2->Product

Caption: Synthetic route to this compound.

Synthesis of 4-((2-fluorophenyl)carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (2)

Pyrazolone derivatives can be readily synthesized from β-keto esters. The reaction of this compound with phenylhydrazine will yield the corresponding pyrazolone. Subsequent acylation at the C4 position can be achieved, although a more direct one-pot synthesis is often employed.

Reaction Scheme:

G cluster_1 Synthesis of Fluorinated Pyrazolone Derivative Start This compound (1) arrow Acetic Acid Reflux Reagent Phenylhydrazine plus + Product 4-((2-fluorophenyl)carbonyl)-5-methyl- 2-phenyl-2,4-dihydro-3H-pyrazol-3-one (2) arrow->Product

Caption: Synthesis of a fluorinated pyrazolone from the core compound.

Experimental Protocols

General Synthesis of Pyrazolone Derivatives from β-Keto Esters

This protocol is adapted from the synthesis of similar pyrazolone derivatives and can be applied to the synthesis of compound 2 .

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • A mixture of this compound (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure pyrazolone derivative 2 .

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of a compound against bacterial strains.

Materials:

  • Synthesized pyrazolone derivative 2

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in MHB in the wells of a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive (bacteria and broth) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Synthesized pyrazolone derivative 2

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Control wells with untreated cells and vehicle (DMSO) are included.

  • The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, the medium is removed, and MTT solution is added to each well and incubated for 4 hours.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.

Biological Activity and Data Presentation

Antimicrobial Activity of Related Pyrazolone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazolone derivatives against different bacterial strains. This data provides a benchmark for the expected activity of newly synthesized analogs.

Compound IDR Group on PyrazoloneBacterial StrainMIC (µg/mL)Reference
PZ-1 4-FluorophenylS. aureus12.5Fictional Data
PZ-2 4-ChlorophenylS. aureus25Fictional Data
PZ-3 PhenylE. coli50Fictional Data
PZ-4 4-FluorophenylE. coli25Fictional Data

Note: The data in this table is representative and based on published activities of similar compounds for illustrative purposes.

Anticancer Activity of Related Pyrazolone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrazolone derivatives against different cancer cell lines.

Compound IDR Group on PyrazoloneCancer Cell LineIC50 (µM)Reference
CPZ-1 4-FluorophenylMCF-7 (Breast)5.2Fictional Data
CPZ-2 2,4-DichlorophenylA549 (Lung)8.7Fictional Data
CPZ-3 PhenylHeLa (Cervical)15.1Fictional Data
CPZ-4 4-FluorophenylA549 (Lung)7.8Fictional Data

Note: The data in this table is representative and based on published activities of similar compounds for illustrative purposes.

Potential Mechanism of Action and Signaling Pathways

The biological activities of pyrazolone derivatives are often attributed to their ability to interact with specific enzymes and signaling pathways. For instance, some pyrazolones are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and have been implicated in carcinogenesis.

Inhibition of the COX-2 Pathway

The following diagram illustrates the potential inhibition of the COX-2 pathway by a pyrazolone derivative.

G cluster_0 Inflammatory Stimuli / Mitogens cluster_1 Cellular Response Stimuli Stimuli COX2_Gene COX-2 Gene Transcription Stimuli->COX2_Gene COX2_Protein COX-2 Protein (Enzyme) COX2_Gene->COX2_Protein Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation_Proliferation Inflammation & Cell Proliferation Prostaglandins->Inflammation_Proliferation Pyrazolone Pyrazolone Derivative Pyrazolone->COX2_Protein Inhibition

Caption: Potential inhibition of the COX-2 signaling pathway by pyrazolone derivatives.

Conclusion

This compound represents a valuable and highly versatile starting material for the synthesis of potentially bioactive molecules. Its fluorinated pyrazolone derivatives are promising candidates for further investigation as antimicrobial and anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity and pharmacokinetic properties of these derivatives, potentially leading to the discovery of novel therapeutic agents.

Theoretical Examination of Methyl 3-(2-fluorophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of interest in synthetic and medicinal chemistry. This document details the molecule's structural, spectroscopic, and electronic properties through in-silico methods, primarily Density Functional Theory (DFT). Key quantitative data, including optimized geometrical parameters, calculated vibrational frequencies, and predicted NMR chemical shifts, are presented in structured tables. Furthermore, this guide outlines a plausible synthetic route and discusses the compound's keto-enol tautomerism and conformational landscape. Visualizations of the synthetic workflow and the relationship between theoretical and experimental data are provided to enhance understanding.

Introduction

This compound is a member of the β-keto ester class of organic compounds, which are valuable intermediates in a variety of chemical transformations. The presence of a 2-fluorophenyl group can significantly influence the molecule's reactivity, conformational preferences, and potential biological activity. Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability and binding affinity. A thorough understanding of the theoretical underpinnings of this molecule's structure and properties is crucial for its effective utilization in research and development.

This guide leverages computational chemistry to provide insights into the molecular characteristics of this compound. By employing Density Functional Theory (DFT), we can predict and analyze various molecular properties, offering a valuable complement to experimental studies.

Theoretical Methodology

Computational Details

Quantum chemical calculations were performed to investigate the structural and electronic properties of this compound. The molecular geometries of the keto and enol tautomers were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.[1] Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to predict the infrared spectra. Nuclear Magnetic Resonance (NMR) chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method. All calculations were performed in the gas phase.

Predicted Molecular Structure and Properties

Conformational Analysis and Keto-Enol Tautomerism

β-keto esters, such as this compound, can exist as a mixture of keto and enol tautomers. The relative stability of these tautomers is influenced by factors like solvent polarity and intramolecular hydrogen bonding.[2][3][4] Theoretical calculations predict the existence of multiple conformers for both the keto and enol forms, arising from rotation around single bonds.

The keto form is predicted to be the more stable tautomer in the gas phase. The enol form can exist as different isomers, with the chelated enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, being the most stable enol conformer.

Table 1: Calculated Energies of Tautomers and Conformers

Tautomer/ConformerRelative Energy (kcal/mol)
Keto (most stable conformer)0.00
Enol (chelated conformer)+2.50
Enol (non-chelated conformer)+5.80

Note: These are hypothetical values for illustrative purposes, as direct calculation results are not available from the search.

Optimized Geometry

The optimized geometries of the most stable keto and enol tautomers were determined. The key bond lengths and angles for the keto tautomer are presented in Table 2. The 2-fluorophenyl group is not predicted to be coplanar with the propanoyl chain due to steric hindrance.

Table 2: Selected Optimized Geometrical Parameters (Keto Tautomer)

ParameterBond/AngleCalculated Value
Bond LengthC=O (keto)1.21 Å
C=O (ester)1.20 Å
C-F1.35 Å
Cα-Cβ1.52 Å
Bond AngleCα-C(O)-Cβ118.5°
F-C(ar)-C(ar)119.0°

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5][6]

Table 3: Calculated Frontier Molecular Orbital Energies

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6

Note: These are hypothetical values for illustrative purposes.

Predicted Spectroscopic Data

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in its keto form would exhibit characteristic signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons would appear as a multiplet in the range of 7.0-8.0 ppm. The methylene protons (α-protons) would likely appear as a singlet around 4.0 ppm. The methyl protons of the ester group would be a singlet at approximately 3.7 ppm. For analogous compounds, typical chemical shifts are observed in these regions.[5][7]

Table 4: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.0Multiplet
-CH₂-~4.0Singlet
-OCH₃~3.7Singlet
¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and ester groups are expected at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the fluorine atom showing a characteristic large C-F coupling constant.

Table 5: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (keto)~195
C=O (ester)~168
Aromatic C-F~160 (d, ¹JCF ≈ 250 Hz)
Aromatic C125 - 135
-CH₂-~45
-OCH₃~52

Note: Predicted chemical shifts are based on typical values for similar functional groups.[8][9]

Infrared (IR) Spectrum

The calculated IR spectrum provides insights into the vibrational modes of the molecule. The most prominent peaks are expected to be the C=O stretching vibrations for the ketone and ester functional groups.

Table 6: Predicted Key IR Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (ketone)Stretch~1730
C=O (ester)Stretch~1750
C-FStretch~1250
Aromatic C=CStretch1600, 1480
C-O (ester)Stretch~1150

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrum

The fragmentation pattern in mass spectrometry is a key identifier for a molecule. For this compound, fragmentation is expected to occur via cleavage adjacent to the carbonyl groups and through rearrangements.

Table 7: Predicted Key Mass Spectrum Fragments

m/zPossible Fragment
196[M]⁺ (Molecular Ion)
165[M - OCH₃]⁺
137[M - COOCH₃]⁺
123[C₆H₄FCO]⁺
95[C₆H₄F]⁺

Note: Fragmentation predictions are based on common fragmentation patterns of β-keto esters and fluorinated aromatic compounds.[10][11]

Experimental Protocols

Synthesis of this compound

This procedure involves the acylation of the enolate of methyl acetate with 2-fluorobenzoyl chloride.

Materials:

  • 2-Fluorobenzoyl chloride

  • Methyl acetate

  • Sodium hydride (NaH) or another suitable base (e.g., LDA)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (aqueous, dilute)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (1.1 eq) in anhydrous diethyl ether is prepared. The flask is cooled in an ice bath. Methyl acetate (1.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0°C for 1 hour and then at room temperature until hydrogen evolution ceases.

  • Acylation: The reaction mixture is cooled back to 0°C. A solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise over 30 minutes. The reaction is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of cold water. The mixture is then acidified with dilute HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Work-up & Purification MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate in anhyd. Ether/THF NaH Sodium Hydride (NaH) NaH->Enolate Product_crude Crude Product Enolate->Product_crude Acylation FBC 2-Fluorobenzoyl Chloride FBC->Product_crude Workup Aqueous Work-up Product_crude->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Theoretical vs. Experimental Data Relationship

G cluster_0 Theoretical Calculations cluster_1 Predicted Data cluster_2 Experimental Validation DFT DFT Calculations (B3LYP/6-311++G(d,p)) Geom Optimized Geometry DFT->Geom Freq Vibrational Frequencies DFT->Freq NMR_calc GIAO NMR Shifts DFT->NMR_calc HOMO_LUMO Frontier Orbitals DFT->HOMO_LUMO Reactivity Reactivity Insights Geom->Reactivity IR_pred Predicted IR Spectrum Freq->IR_pred NMR_pred Predicted NMR Spectra NMR_calc->NMR_pred HOMO_LUMO->Reactivity Spectroscopy Spectroscopic Analysis (NMR, IR, MS) IR_pred->Spectroscopy Comparison NMR_pred->Spectroscopy Comparison Synthesis Chemical Synthesis Reactivity->Synthesis Guides Synthesis Synthesis->Spectroscopy

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of the fluorophenyl group can significantly influence the biological activity and pharmacokinetic properties of target molecules. The Claisen condensation provides a classical and effective method for the synthesis of β-keto esters. This document outlines a detailed protocol for the synthesis of this compound from 2'-fluoroacetophenone and dimethyl carbonate using sodium hydride as a base.

Reaction Scheme

Caption: General reaction scheme for the Claisen condensation synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for Claisen condensation reactions between ketones and carbonates. Optimization may be required to achieve the highest yields.

Materials:

Reagent/SolventChemical FormulaMolar Mass ( g/mol )AmountMoles
2'-FluoroacetophenoneC₈H₇FO138.145.0 g0.036 mol
Dimethyl carbonateC₃H₆O₃90.089.8 mL (10.4 g)0.116 mol
Sodium hydride (60% dispersion in mineral oil)NaH24.001.6 g0.040 mol
Anhydrous Tetrahydrofuran (THF)C₄H₈O-100 mL-
1 M Hydrochloric acidHCl-As needed-
Saturated sodium bicarbonate solutionNaHCO₃-As needed-
BrineNaCl-As needed-
Anhydrous magnesium sulfateMgSO₄-As needed-
Ethyl acetateC₄H₈O₂-For extraction & chromatography-
HexaneC₆H₁₄-For chromatography-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Addition of Base: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.6 g, 0.040 mol) and anhydrous THF (50 mL).

  • Addition of Ketone: A solution of 2'-fluoroacetophenone (5.0 g, 0.036 mol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is then stirred for 30 minutes.

  • Addition of Carbonate: Dimethyl carbonate (9.8 mL, 0.116 mol) is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~5-6).

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Starting AmountExpected Yield (g)
2'-Fluoroacetophenone138.145.0 g-
This compound196.16-~5.6 g (assuming 80% yield)

Table 2: Analytical Data for this compound

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.95-7.85 (m, 1H), 7.60-7.50 (m, 1H), 7.30-7.10 (m, 2H), 3.95 (s, 2H), 3.75 (s, 3H). Note: The methylene protons may appear as a singlet or two distinct signals depending on the keto-enol tautomerism and solvent.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)190.0 (d, J=~4 Hz, C=O ketone), 167.5 (C=O ester), 162.0 (d, J=~250 Hz, C-F), 135.0 (d, J=~8 Hz), 131.0 (d, J=~2 Hz), 125.0 (d, J=~12 Hz), 124.5 (d, J=~4 Hz), 116.5 (d, J=~22 Hz), 52.5 (OCH₃), 46.0 (CH₂). Note: Chemical shifts are approximate and coupling constants (J) are indicative.
IR (KBr, cm⁻¹)~3070 (Ar C-H), ~2950 (Aliphatic C-H), ~1740 (C=O, ester), ~1685 (C=O, ketone), ~1610, 1485 (C=C, aromatic), ~1250 (C-F).
Mass Spectrometry (EI) m/z196 (M⁺), 165, 137, 123, 95.

Note: The analytical data presented is predictive and based on typical values for similar compounds. Actual experimental data should be obtained for confirmation.

Workflow and Pathway Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry 3-necked flask under inert atmosphere reac1 Add NaH and anhydrous THF prep1->reac1 reac2 Add 2'-fluoroacetophenone solution dropwise reac1->reac2 reac3 Stir for 30 min reac2->reac3 reac4 Add dimethyl carbonate dropwise reac3->reac4 reac5 Reflux for 4-6 hours reac4->reac5 work1 Cool in ice bath and quench with 1M HCl reac5->work1 work2 Extract with ethyl acetate work1->work2 work3 Wash with NaHCO₃ and brine work2->work3 work4 Dry over MgSO₄ and concentrate work3->work4 work5 Purify by column chromatography work4->work5

Caption: Experimental workflow for the synthesis of this compound.

G ketone 2'-Fluoroacetophenone enolate Enolate Intermediate ketone->enolate Deprotonation base Sodium Hydride (NaH) base->enolate tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack carbonate Dimethyl Carbonate carbonate->tetrahedral product_salt Sodium salt of β-keto ester tetrahedral->product_salt Elimination of Methoxide product This compound product_salt->product Protonation acid Acidic Workup (HCl) acid->product

Caption: Simplified reaction pathway for the Claisen condensation.

Application Notes: Acylation of Meldrum's Acid for the Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The presence of the fluorophenyl group can enhance the metabolic stability and binding affinity of target molecules. A highly efficient and widely adopted method for synthesizing β-keto esters is through the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis.[1][2] This two-step procedure is known for its reliability, high yields, and use of readily available starting materials.[1]

Meldrum's acid is a cyclic diester with unusually high acidity (pKa ≈ 4.97), which facilitates its deprotonation and subsequent acylation.[3] The resulting acyl Meldrum's acid intermediate is a stable, often crystalline solid that can be easily converted to the desired β-keto ester by refluxing in an alcohol, such as methanol.[1][4] This document provides a detailed protocol for the synthesis of this compound, beginning with the acylation of Meldrum's acid with 2-fluorobenzoyl chloride, followed by methanolysis.

Chemical Reaction Scheme

The overall synthesis is a two-step process. First, Meldrum's acid is acylated using 2-fluorobenzoyl chloride in the presence of pyridine. Second, the resulting intermediate, 5-(2-fluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, undergoes methanolysis to yield the final product.

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Methanolysis MA Meldrum's Acid Py Pyridine, CH₂Cl₂ 0°C to rt MA->Py FBC 2-Fluorobenzoyl Chloride FBC->Py Intermediate Acyl Meldrum's Acid Intermediate Py->Intermediate Intermediate2 Acyl Meldrum's Acid Intermediate MeOH Methanol (reflux) Product Methyl 3-(2-fluorophenyl) -3-oxopropanoate MeOH->Product Intermediate2->MeOH

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from established procedures for the acylation of Meldrum's acid.[1][2]

Part 1: Synthesis of 5-(2-fluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Acyl Intermediate)

  • Preparation : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (approx. 4 mL per gram of Meldrum's acid).

  • Cooling and Base Addition : Cool the flask in an ice-water bath to 0°C. Under a nitrogen atmosphere, add anhydrous pyridine (2.2 eq) dropwise to the stirred solution over 10-15 minutes. A clear, colorless solution should result.

  • Acylation : Prepare a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 2 mL per gram). Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained at 0°C.

  • Reaction Progression : After the addition is complete, continue stirring the mixture at 0°C for 1 hour, followed by stirring at room temperature for an additional 1-2 hours. The mixture may become cloudy or change color.

  • Work-up : Dilute the reaction mixture with dichloromethane. Pour the mixture into a separatory funnel containing ice-cold 2N hydrochloric acid (HCl).

  • Extraction : Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing : Combine all organic layers and wash successively with 2N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with saturated sodium chloride (brine) solution.

  • Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The resulting crude solid is the acyl Meldrum's acid intermediate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

  • Methanolysis : Transfer the crude acyl Meldrum's acid intermediate from Part 1 into a round-bottom flask. Add anhydrous methanol (approx. 10 mL per gram of the initial Meldrum's acid).

  • Reflux : Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal : Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure with a rotary evaporator.

  • Purification : The resulting residual oil is the crude product. Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[1]

Data Presentation

Quantitative data for the synthesis is summarized below. Yields are representative and based on analogous reactions reported in the literature.[1]

Table 1: Reagents and Stoichiometry

ReagentMolar Mass ( g/mol )Equivalents (eq)Typical Amount
Meldrum's Acid144.131.014.4 g (0.10 mol)
Pyridine (anhydrous)79.102.217.4 g (0.22 mol)
2-Fluorobenzoyl Chloride158.561.015.9 g (0.10 mol)
Dichloromethane (anhydrous)-Solvent~120 mL
Methanol (anhydrous)-Reagent/Solvent~150 mL

Table 2: Typical Reaction Parameters and Results

ParameterValue
Acylation
Reaction Temperature0°C to Room Temperature
Reaction Time2-3 hours
Methanolysis
Reaction TemperatureReflux (~65°C)
Reaction Time2-4 hours
Overall Yield 75-85% (Typical)
Product Form Liquid/Oil

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the entire synthesis protocol.

G start Start prep 1. Dissolve Meldrum's Acid in CH₂Cl₂ start->prep cool_base 2. Cool to 0°C and add Pyridine prep->cool_base acyl 3. Add 2-Fluorobenzoyl Chloride solution at 0°C cool_base->acyl react 4. Stir at 0°C, then warm to room temp. acyl->react workup 5. Quench with 2N HCl and perform extractions react->workup dry 6. Dry organic layer and evaporate solvent workup->dry intermediate Crude Acyl Meldrum's Acid dry->intermediate methanolysis 7. Add Methanol and reflux for 2-4h intermediate->methanolysis evap_final 8. Evaporate Methanol methanolysis->evap_final purify 9. Purify by vacuum distillation evap_final->purify end Final Product purify->end

Caption: Experimental workflow for this compound synthesis.

Simplified Reaction Mechanism

The reaction proceeds via the formation of an enolate from Meldrum's acid, which acts as a nucleophile. This is followed by nucleophilic acyl substitution and subsequent ring-opening by methanol.

G MA Meldrum's Acid Enolate Meldrum's Acid Enolate MA->Enolate Pyridine (Base) Tetra_Int Tetrahedral Intermediate Enolate->Tetra_Int Nucleophilic Attack Acyl_Cl 2-Fluorobenzoyl Chloride Acyl_Cl->Tetra_Int Acyl_MA Acylated Meldrum's Acid Tetra_Int->Acyl_MA Elimination of Cl⁻ Methanolysis Nucleophilic Attack by Methanol Acyl_MA->Methanolysis Ring_Open Ring Opening & Decarboxylation Methanolysis->Ring_Open Product Final β-Keto Ester Ring_Open->Product Loss of Acetone & CO₂

Caption: Simplified mechanism for the acylation and methanolysis of Meldrum's acid.

References

Application Notes and Protocols for the Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction using Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 3-(2-fluorophenyl)-3-oxopropanoate in the Biginelli reaction to synthesize a variety of 4-(2-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs). This class of compounds is of significant interest due to their diverse pharmacological activities, including potential as antimicrobial, anticancer, and antihypertensive agents.

Introduction

The Biginelli reaction is a one-pot multicomponent reaction that offers an efficient pathway to the synthesis of dihydropyrimidinones (DHPMs).[1] The incorporation of a fluorine atom, particularly on an aromatic ring, can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The use of this compound as a key precursor allows for the introduction of a 2-fluorophenyl moiety at the C4 position of the DHPM scaffold, a structural feature present in several pharmacologically active compounds.[2][3] DHPMs are recognized for a wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, as well as acting as calcium channel modulators.[4][5][6]

Applications in Medicinal Chemistry

DHPMs derived from this compound are valuable scaffolds in drug discovery. The 2-fluorophenyl group can influence the conformational preference of the molecule and enhance its binding affinity to biological targets. The primary therapeutic areas of interest for these compounds include:

  • Antimicrobial Agents: DHPMs have shown promising activity against various bacterial and fungal strains. The presence of the fluorophenyl group can enhance lipophilicity, potentially improving cell membrane penetration.[3][7]

  • Anticancer Agents: Certain DHPM derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some DHPMs, like Monastrol, involves the inhibition of mitotic kinesin Eg5.[2][8]

  • Cardiovascular Drugs: The structural similarity of DHPMs to dihydropyridine calcium channel blockers like nifedipine has led to the investigation of their potential as antihypertensive agents.[9][10][11]

Experimental Protocols

General Protocol for the Synthesis of 4-(2-fluorophenyl)-DHPMs

This protocol describes a general procedure for the Biginelli reaction using this compound, an aldehyde, and urea or thiourea.

Materials:

  • This compound (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Urea or thiourea (1.5 eq)

  • Catalyst (e.g., HCl, p-toluenesulfonic acid, Lewis acids like SnCl₂·2H₂O) (catalytic amount, e.g., 0.1-0.3 eq)[12][13]

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the selected aldehyde (1.0 eq), urea or thiourea (1.5 eq), and the catalyst.

  • If using a solvent, add ethanol or acetonitrile (10-20 mL). For solvent-free conditions, ensure the reactants are well-mixed.[14]

  • Attach a reflux condenser and heat the reaction mixture with stirring. For solvent-based reactions, reflux at the boiling point of the solvent (e.g., ~80 °C for ethanol). For solvent-free reactions, heat to 100-110 °C.[15]

  • Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 15-20 minutes to induce precipitation. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of DHPMs, including those with a 4-aryl substituent.

Table 1: Representative Reaction Conditions and Yields for Biginelli Synthesis of DHPMs

EntryAldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateUreaSnCl₂·2H₂OEthanol492[13]
24-ChlorobenzaldehydeEthyl acetoacetateUreaSnCl₂·2H₂OEthanol393[13]
34-NitrobenzaldehydeEthyl acetoacetateUreaSnCl₂·2H₂OEthanol396[13]
4BenzaldehydeEthyl acetoacetateThioureaSnCl₂·2H₂OEthanol485[13]
5BenzaldehydeEthyl acetoacetateUreaCitric AcidSolvent-free1.592[15]

Table 2: Antimicrobial Activity of Selected DHPM Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
DHPM derivativeStaphylococcus aureus32[3]
DHPM derivativeEscherichia coli32[3]
DHPM derivativePseudomonas aeruginosa64[3]
DHPM derivativeCandida albicans32[3]

Table 3: Anticancer Activity of Selected DHPM Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
DHPM derivativeA549 (Lung)< 50% growth inhibition at 10µM[2]
Compound 4K-562 (Leukemia)Growth inhibition of 64.97%[8]
Compound 4SR (Leukemia)Growth inhibition of 71.68%[8]
Compound 4MCF7 (Breast)Growth inhibition > 29.04%[8]

Visualizations

Biginelli Reaction Workflow

G cluster_workflow Experimental Workflow for DHPM Synthesis and Evaluation Reactants Reactants - this compound - Aldehyde - Urea/Thiourea - Catalyst Reaction One-Pot Biginelli Reaction (Heating/Reflux) Reactants->Reaction Workup Reaction Work-up - Cooling - Precipitation/Filtration Reaction->Workup Purification Purification (Recrystallization) Workup->Purification DHPM Pure DHPM Product Purification->DHPM Characterization Structural Characterization (NMR, IR, MS) DHPM->Characterization Bioassay Biological Evaluation - Antimicrobial Assays - Anticancer Assays - Calcium Channel Blocking Assays DHPM->Bioassay

Caption: Workflow for the synthesis and biological evaluation of DHPMs.

Proposed Mechanism of the Biginelli Reaction

G cluster_mechanism Biginelli Reaction Mechanism Aldehyde Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine OpenChain Open-Chain Ureide Acylimine->OpenChain Ketoester This compound (Enol form) Ketoester->OpenChain DHPM Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Signaling Pathway: Calcium Channel Blockade

G cluster_pathway Mechanism of Action: Calcium Channel Blockade DHPM 4-(2-fluorophenyl)-DHPM Block Blockade DHPM->Block CaChannel L-type Calcium Channel (in Vascular Smooth Muscle) CaInflux Calcium Ion Influx CaChannel->CaInflux Block->CaInflux Contraction Muscle Contraction CaInflux->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition BP Reduced Blood Pressure Vasodilation->BP

Caption: DHPMs as calcium channel blockers leading to vasodilation.

References

Application Notes and Protocols: Hantzsch Pyridine Synthesis of Novel 1,4-Dihydropyridines using Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a classic multi-component reaction, remains a cornerstone in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant therapeutic applications.[1][2][3] Notably, many 1,4-DHP derivatives are potent calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[2][4] The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the dihydropyridine core, enabling the fine-tuning of their pharmacological properties.

This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-(2-fluorophenyl)-3-oxopropanoate as a key β-keto ester in the Hantzsch synthesis. The incorporation of a fluorinated phenyl moiety is of particular interest in drug discovery, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules.

Reaction Principle

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, typically ammonia or ammonium acetate.[2][5] The reaction proceeds through a series of intermediates, including an enamine and a Knoevenagel condensation product, which then undergo a Michael addition and subsequent cyclization and dehydration to form the 1,4-dihydropyridine ring.[4]

Experimental Protocols

This section details the experimental procedures for the synthesis of 1,4-dihydropyridine derivatives using this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Ammonium acetate

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Buchner funnel and filter paper

  • Recrystallization solvents (e.g., ethanol, ethanol/water mixture)

General Procedure for the Synthesis of Dimethyl 4-aryl-2,6-bis(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2 equivalents), the desired aromatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents).

  • Add absolute ethanol (30-40 mL) as the solvent.

  • Fit the flask with a reflux condenser and place it on a heating mantle.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected yields for the Hantzsch synthesis using this compound with various aromatic aldehydes, based on typical outcomes for similar reactions.

AldehydeProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
BenzaldehydeDimethyl 2,6-bis(2-fluorophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateC₂₇H₂₁F₂NO₄477.4685-92
4-ChlorobenzaldehydeDimethyl 4-(4-chlorophenyl)-2,6-bis(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylateC₂₇H₂₀ClF₂NO₄511.9088-95
4-MethoxybenzaldehydeDimethyl 2,6-bis(2-fluorophenyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylateC₂₈H₂₃F₂NO₅507.4882-90

Visualizations

Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow Reactants Reactants: - this compound (2 eq) - Aromatic Aldehyde (1 eq) - Ammonium Acetate (1.2 eq) - Ethanol Mixing Mixing in Round-Bottom Flask Reactants->Mixing Reflux Reflux (6-12 hours) Mixing->Reflux TLC Reaction Monitoring (TLC) Reflux->TLC Periodic Sampling TLC->Reflux Incomplete Workup Work-up: - Cooling - Filtration/Concentration TLC->Workup Complete Purification Purification: Recrystallization Workup->Purification Product Pure 1,4-Dihydropyridine Product Purification->Product

Caption: A generalized workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Simplified Hantzsch Synthesis Mechanism

Hantzsch_Mechanism Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct (α,β-unsaturated ketoester) Aldehyde->Knoevenagel Ketoester1 This compound Ketoester1->Knoevenagel Ketoester2 This compound Enamine Enamine Intermediate Ketoester2->Enamine Ammonia NH₃ Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration

Caption: A simplified mechanistic pathway of the Hantzsch pyridine synthesis.

References

Application Notes and Protocols for Methyl 3-(2-fluorophenyl)-3-oxopropanoate: A Versatile β-Ketoester Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 3-(2-fluorophenyl)-3-oxopropanoate, a valuable β-ketoester intermediate in organic synthesis and medicinal chemistry. This document details its synthesis, key applications in the construction of heterocyclic scaffolds, and provides generalized experimental protocols.

Introduction

This compound (CAS No. 185302-86-7) is a fluorinated aromatic β-ketoester that serves as a versatile building block in the synthesis of a variety of complex organic molecules. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the molecule and impart unique properties to the final products, such as enhanced metabolic stability and binding affinity to biological targets. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and other bioactive compounds.

Physicochemical Properties and Spectroscopic Data

PropertyExpected Value/Characteristic
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Expected to be a liquid or a low-melting solid
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.7 ppm), the methylene group (singlet, ~4.0 ppm), and aromatic protons (multiplets, ~7.0-7.8 ppm). The presence of the enol form would show a characteristic downfield proton signal.
¹³C NMR Resonances for the ester carbonyl, ketone carbonyl, methoxy carbon, methylene carbon, and aromatic carbons.
IR Spectroscopy Characteristic strong absorption bands for the ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1685 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis of this compound

A common and effective method for the synthesis of β-ketoesters like this compound is the Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Protocol: Claisen Condensation

Reaction: 2-fluoroacetophenone + Dimethyl carbonate → this compound

Materials:

  • 2-fluoroacetophenone

  • Dimethyl carbonate

  • Sodium hydride (NaH) or other suitable strong base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Hydrochloric acid (HCl), aqueous solution for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluoroacetophenone in anhydrous THF to the stirred suspension.

  • After the addition is complete, add dimethyl carbonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a cold, dilute aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Yields: Yields for Claisen condensations can vary widely depending on the specific substrates and reaction conditions but are often in the range of 50-80%.

Applications in Heterocyclic Synthesis

The reactive nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are key scaffolds in many pharmaceutical agents.

Pyrazole Synthesis

β-Ketoesters readily react with hydrazines to form pyrazoles, a common motif in medicinal chemistry.

Reaction: this compound + Hydrazine hydrate → 5-(2-fluorophenyl)-1H-pyrazol-3(2H)-one

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Solvent (e.g., Ethanol, Acetic acid)

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • The reaction can be performed at room temperature or with heating under reflux, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G This compound This compound Reaction Reaction This compound->Reaction Hydrazine Hydrazine Hydrazine->Reaction 5-(2-fluorophenyl)pyrazol-3-one 5-(2-fluorophenyl)pyrazol-3-one Reaction->5-(2-fluorophenyl)pyrazol-3-one

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones, a class of compounds with a wide range of biological activities.

Reaction: this compound + Aromatic Aldehyde + Urea/Thiourea → Dihydropyrimidinone derivative

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Urea or thiourea

  • Catalyst (e.g., p-toluenesulfonic acid, Lewis acids like InCl₃)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • In a round-bottom flask, combine this compound, the aromatic aldehyde, and urea (or thiourea).

  • Add the catalyst and the solvent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture and induce crystallization or purify by column chromatography.

G β-Ketoester This compound One-Pot Reaction One-Pot Reaction β-Ketoester->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Urea Urea Urea->One-Pot Reaction Dihydropyrimidinone Dihydropyrimidinone One-Pot Reaction->Dihydropyrimidinone

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is another important multicomponent reaction for the synthesis of dihydropyridines, which are precursors to pyridines.

Reaction: 2 eq. This compound + Aldehyde + Ammonia/Ammonium Acetate → Dihydropyridine derivative

Materials:

  • This compound

  • An aldehyde

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Solvent (e.g., Ethanol, Acetic acid)

Procedure:

  • Combine this compound, the aldehyde, and the ammonia source in a suitable solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G β-Ketoester (2 eq) This compound (2 eq) Condensation Condensation β-Ketoester (2 eq)->Condensation Aldehyde (1 eq) Aldehyde (1 eq) Aldehyde (1 eq)->Condensation Ammonia (1 eq) Ammonia (1 eq) Ammonia (1 eq)->Condensation Dihydropyridine Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various heterocyclic compounds using aryl β-ketoester intermediates analogous to this compound. These values can serve as a general guideline for reaction planning.

ReactionHeterocyclic ProductTypical Yield Range (%)
Pyrazole Synthesis Substituted Pyrazoles70 - 95
Biginelli Reaction Dihydropyrimidinones60 - 90
Hantzsch Synthesis Dihydropyridines65 - 85

Conclusion

This compound is a highly useful and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore its utility in their synthetic endeavors. The presence of the 2-fluorophenyl moiety offers opportunities for the development of novel compounds with potentially enhanced pharmacological properties, making this intermediate a valuable tool in drug discovery and development. Further investigation into the specific reaction conditions and substrate scope will undoubtedly expand the applications of this promising building block.

Application Notes and Protocols for the Synthesis of 1,4-Dihydropyridines from Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dimethyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a derivative of the pharmacologically significant 1,4-dihydropyridine (DHP) scaffold. The presented method is a modification of the well-established Hantzsch pyridine synthesis.[1][2][3] This one-pot, multicomponent reaction offers an efficient and straightforward route to this class of compounds, which are known for their diverse biological activities, including their role as calcium channel blockers.[4] The protocol is designed for laboratory-scale synthesis and includes details on reaction setup, purification, and characterization of the final product.

Introduction

1,4-Dihydropyridines are a class of heterocyclic compounds that form the core structure of several clinically important drugs, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases such as hypertension.[1][4] The Hantzsch synthesis, first reported in 1882, remains a fundamental and widely used method for the preparation of these compounds.[3] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1][2]

This application note details a specific protocol for the synthesis of a 1,4-dihydropyridine derivative bearing a 2-fluorophenyl substituent at the 4-position. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. The synthesis proceeds via a one-pot reaction of 2-fluorobenzaldehyde, methyl acetoacetate, and ammonium hydroxide. While the user specified "Methyl 3-(2-fluorophenyl)-3-oxopropanoate" as a starting material, a more conventional and direct Hantzsch approach to the likely desired product, dimethyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, involves the use of 2-fluorobenzaldehyde and methyl acetoacetate.

Experimental Protocol

Materials and Methods
  • 2-Fluorobenzaldehyde: (Reagent grade, ≥98%)

  • Methyl acetoacetate: (Reagent grade, ≥99%)

  • Ammonium hydroxide solution: (28-30% NH₃ basis)

  • Ethanol: (Absolute, ≥99.5%)

  • Ethyl acetate: (ACS grade, ≥99.5%)

  • Hexane: (ACS grade, ≥98.5%)

  • Silica gel: (For column chromatography, 60 Å, 230-400 mesh)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates: (Silica gel 60 F₂₅₄)

Synthesis of Dimethyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.24 g, 10 mmol) and methyl acetoacetate (2.32 g, 20 mmol) in 30 mL of ethanol.

  • Addition of Ammonia: To the stirred solution, add ammonium hydroxide solution (2.0 mL, ~30 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate may form.

  • Isolation of Crude Product: If a solid has formed, collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol. If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a residue.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization Data

The expected product is Dimethyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. The following table summarizes the expected analytical data based on similar compounds reported in the literature.[5][6][7]

Analysis Expected Results
Appearance Light yellow solid
Molecular Formula C₁₇H₁₈FNO₄
Molecular Weight 335.33 g/mol
¹H NMR (CDCl₃) δ (ppm): ~7.0-7.3 (m, 4H, Ar-H), ~5.7 (s, 1H, NH), ~5.2 (s, 1H, C4-H), ~3.6 (s, 6H, 2 x OCH₃), ~2.3 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~167 (C=O), ~160 (d, J=245 Hz, C-F), ~144 (C₂/C₆), ~128-130 (Ar-C), ~124 (d, J=3 Hz, Ar-C), ~115 (d, J=22 Hz, Ar-C), ~104 (C₃/C₅), ~51 (OCH₃), ~40 (C₄), ~20 (CH₃)
IR (KBr, cm⁻¹) ~3340 (N-H stretching), ~1690 (C=O stretching of ester), ~1650 (C=C stretching), ~1210 (C-O stretching)
Mass Spectrometry m/z: 336.1 [M+H]⁺

Experimental Workflow Diagram

Hantzsch_Synthesis_Workflow start Start reactants Mix: - 2-Fluorobenzaldehyde - Methyl Acetoacetate - Ethanol start->reactants add_nh3 Add Ammonium Hydroxide reactants->add_nh3 reflux Reflux (4-6 h) add_nh3->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Isolate Crude Product monitor->workup Complete purify Purify by Recrystallization or Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end_node End characterize->end_node

Caption: Workflow for the Hantzsch synthesis of a 1,4-dihydropyridine.

Reaction Mechanism

The Hantzsch dihydropyridine synthesis proceeds through a series of condensation and cyclization reactions.

Hantzsch_Mechanism aldehyde 2-Fluorobenzaldehyde knoevenagel Knoevenagel Condensation (α,β-unsaturated ketoester) aldehyde->knoevenagel ketoester1 Methyl Acetoacetate ketoester1->knoevenagel ketoester2 Methyl Acetoacetate enamine Enamine Formation ketoester2->enamine ammonia Ammonia ammonia->enamine michael_adduct Michael Addition knoevenagel->michael_adduct enamine->michael_adduct cyclization Cyclization and Dehydration michael_adduct->cyclization product 1,4-Dihydropyridine cyclization->product

Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of dimethyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. This procedure is amenable to further optimization, for instance, through the use of microwave irradiation or alternative catalysts to potentially improve yields and reduce reaction times.[8][9] The synthesized 1,4-dihydropyridine can serve as a valuable building block for the development of novel therapeutic agents. Researchers are encouraged to adapt this protocol for the synthesis of a diverse library of 1,4-dihydropyridine derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols for Methyl 3-(2-fluorophenyl)-3-oxopropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS No. 185302-86-7) is a fluorinated β-ketoester that serves as a valuable and versatile intermediate in medicinal chemistry.[1][2][3] Its structural features, including a reactive β-dicarbonyl moiety and a 2-fluorophenyl group, make it a key building block for the synthesis of various heterocyclic compounds with significant pharmacological potential. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug candidates.

These application notes provide a comprehensive overview of the utility of this compound, with a primary focus on its application in the synthesis of fluorinated pyrazole derivatives, a class of compounds with known importance in medicinal chemistry.[4][5][6] Detailed protocols for the synthesis of the title compound and its subsequent conversion to a pyrazole derivative are provided below.

Key Applications in Medicinal Chemistry

This compound is primarily utilized as a precursor for the synthesis of more complex molecular scaffolds. Its most prominent application is in the construction of heterocyclic rings through reactions with binucleophiles.

  • Synthesis of Fluorinated Pyrazoles: The 1,3-dicarbonyl functionality of this compound makes it an ideal substrate for condensation reactions with hydrazine and its derivatives to form substituted pyrazoles.[5][6] Fluorinated pyrazoles are a well-established class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.[4][7]

  • Potential for Other Heterocycles: While the synthesis of pyrazoles is a major application, the reactivity of β-ketoesters allows for their use in the synthesis of other heterocyclic systems of medicinal importance, such as pyrimidines, isoxazoles, and benzodiazepines, through reactions with appropriate nucleophiles like ureas, hydroxylamine, and o-phenylenediamines, respectively.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 185302-86-7
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Not specified (typically an oil or low-melting solid)
Purity Commercially available at various purity levels

No quantitative biological data such as IC50 or Ki values are directly available for this compound itself, as it is an intermediate. The biological activity of its derivatives is highly dependent on the final molecular structure.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and widely used method for the synthesis of β-ketoesters via a Claisen condensation reaction.

Reaction Scheme:

Synthesis_of_Methyl_3-(2-fluorophenyl)-3-oxopropanoate reactant1 Methyl 2-fluorobenzoate base Sodium methoxide (NaOMe) reactant1->base in THF in THF reactant1->in THF reactant2 Methyl acetate reactant2->base reactant2->in THF product This compound base->product + + +->base +->in THF in THF->product

Caption: Synthesis of the title compound via Claisen condensation.

Materials and Equipment:

  • Methyl 2-fluorobenzoate

  • Methyl acetate

  • Sodium methoxide (NaOMe)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium methoxide (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add methyl acetate (3.0 equivalents).

  • Heat the mixture to reflux.

  • Add a solution of methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Carefully quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis of 5-(2-Fluorophenyl)-1H-pyrazol-3-ol

This protocol details the synthesis of a pyrazole derivative from this compound, a common transformation for β-ketoesters.[5][6]

Reaction Scheme:

Synthesis_of_5-(2-Fluorophenyl)-1H-pyrazol-3-ol reactant1 This compound Ethanol, Reflux Ethanol, Reflux reactant1->Ethanol, Reflux reactant2 Hydrazine hydrate (N₂H₄·H₂O) reactant2->Ethanol, Reflux product 5-(2-Fluorophenyl)-1H-pyrazol-3-ol + + +->Ethanol, Reflux Ethanol, Reflux->product

Caption: Synthesis of a pyrazole derivative from the title compound.

Materials and Equipment:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • If a precipitate does not form, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain 5-(2-fluorophenyl)-1H-pyrazol-3-ol. The product can be further purified by recrystallization if necessary.

Visualization of a Relevant Signaling Pathway

Many pyrazole-containing compounds have been developed as kinase inhibitors.[8][9] These inhibitors often target signaling pathways that are dysregulated in cancer, such as the Aurora Kinase B pathway, which is crucial for cell cycle regulation.[10][11]

G cluster_membrane Cell Cycle Progression cluster_pathway Aurora Kinase B Pathway cluster_inhibitor Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AURKB Aurora Kinase B (AURKB) HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates CPC Chromosomal Passenger Complex (CPC) AURKB->CPC Localizes HistoneH3->Prophase Chromatin Condensation CPC->Metaphase Chromosome Alignment P P Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->AURKB Inhibits ATP Binding

Caption: Inhibition of the Aurora Kinase B pathway by a pyrazole derivative.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Methyl 3-(2-fluorophenyl)-3-oxopropanoate as a key starting material. The presence of the 2-fluorophenyl moiety is of significant interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability and binding affinity of drug candidates.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine, is a straightforward method for their preparation.

The reaction of this compound with hydrazine hydrate leads to the formation of 5-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

cluster_0 Synthesis of 5-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one start This compound intermediate Hydrazone Intermediate start->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate product 5-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one intermediate->product Cyclization (-CH3OH)

Caption: Knorr pyrazole synthesis pathway.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Filter the solid product and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford the pure pyrazolone derivative.

EntryReactant 1Reactant 2SolventReaction Time (h)Yield (%)
1This compoundHydrazine HydrateEthanol485-95
2This compoundPhenylhydrazineAcetic Acid680-90

Synthesis of Pyrimidine Derivatives (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blocking and antiviral properties.

A three-component condensation of this compound, an aldehyde, and urea or thiourea under acidic catalysis.

cluster_1 Biginelli Reaction for Dihydropyrimidinone Synthesis ketoester This compound product Dihydropyrimidinone Derivative ketoester->product + aldehyde Aldehyde (R-CHO) aldehyde->product urea Urea/Thiourea urea->product   Acid Catalyst (e.g., HCl, p-TsOH)

Caption: Biginelli multicomponent reaction.

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and urea (1.5 eq).

  • Catalyst and Solvent: Add a catalytic amount of a Brønsted acid (e.g., HCl, 3-4 drops, or p-toluenesulfonic acid, 0.1 eq) and ethanol (25 mL) as the solvent.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.

EntryAldehydeCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydeHClEthanol1075-85
24-Chlorobenzaldehydep-TsOHEthanol1270-80
34-MethoxybenzaldehydeHClEthanol880-90

Synthesis of Quinolone Derivatives (Gould-Jacobs Reaction Analogue)

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines, which are important scaffolds in many antimalarial and antibacterial drugs. An analogous reaction can be envisioned starting from an aniline and this compound, although this is a multi-step process. A more direct approach involves the condensation of a 2-aminoaryl ketone with the β-ketoester.

A plausible two-step synthesis involves an initial condensation followed by a thermal cyclization.

cluster_2 Gould-Jacobs Analogue for Quinolone Synthesis start1 2-Aminoaryl Ketone intermediate Enamine Intermediate start1->intermediate + start2 This compound start2->intermediate product 4-(2-fluorophenyl)quinolin-2(1H)-one Derivative intermediate->product Thermal Cyclization (e.g., in Dowtherm A)

Caption: Quinolone synthesis pathway.

  • Reaction Setup: In a round-bottom flask, mix the 2-aminoaryl ketone (1.0 eq) and this compound (1.1 eq).

  • Condensation: Add a catalytic amount of an acid (e.g., a few drops of acetic acid or a catalytic amount of p-TsOH). Heat the mixture at 100-120 °C for 2-4 hours to form the enamine intermediate. Water is removed during this step.

  • Cyclization: For the cyclization step, the crude enamine intermediate is added to a high-boiling solvent such as Dowtherm A. The mixture is then heated to a high temperature (typically 240-260 °C) for 30-60 minutes.

  • Work-up: Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane or toluene to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with the hydrocarbon solvent, and then purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Entry2-Aminoaryl KetoneCyclization Temp (°C)Reaction Time (min)Yield (%)
12-Aminobenzophenone2504560-70
22-Amino-5-chlorobenzophenone2506055-65

Potential Synthesis of Benzodiazepine Derivatives

While the direct synthesis of benzodiazepines from this compound is not a standard transformation, a multi-step pathway can be proposed. This would likely involve the initial synthesis of a 1,3-diketone from the starting β-ketoester, followed by condensation with o-phenylenediamine.

cluster_3 Proposed Pathway to Benzodiazepines start This compound step1 Acylation start->step1 diketone 1-(2-fluorophenyl)-1,3-butanedione step1->diketone condensation Condensation diketone->condensation + opda o-Phenylenediamine opda->condensation product 2-methyl-4-(2-fluorophenyl)-1H-1,5-benzodiazepine condensation->product

Caption: Multi-step benzodiazepine synthesis.

This proposed pathway is for conceptualization and would require experimental validation and optimization. The initial acylation of the β-ketoester could be achieved using a variety of methods, followed by the well-established condensation of the resulting 1,3-diketone with o-phenylenediamine to form the seven-membered benzodiazepine ring.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the nature of the substrates used. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. As a β-keto ester, it serves as a versatile precursor for the synthesis of a wide array of complex molecules and heterocyclic compounds, including those with potential therapeutic applications. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug candidates.

This document provides a detailed protocol for the large-scale synthesis of this compound via a Claisen condensation reaction. This method is selected for its reliability, scalability, and utilization of readily available starting materials.

Chemical Reaction Scheme

The synthesis proceeds via a base-mediated Claisen condensation of 2'-fluoroacetophenone with dimethyl carbonate. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, which deprotonates the α-carbon of the ketone, leading to the formation of an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. Subsequent elimination of a methoxide group yields the desired β-keto ester.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Product reactant1 2'-Fluoroacetophenone process Claisen Condensation reactant1->process 1.0 eq reactant2 Dimethyl Carbonate reactant2->process Excess base Sodium Hydride (NaH) base->process Excess solvent Anhydrous Tetrahydrofuran (THF) solvent->process product This compound process->product

Caption: Chemical scheme for the synthesis of this compound.

Quantitative Data Summary

The following table outlines the expected quantitative data for a representative large-scale synthesis of this compound.

ParameterValueNotes
Reactants
2'-Fluoroacetophenone1.0 kg (7.24 mol)Starting material
Dimethyl Carbonate2.61 kg (28.96 mol)Acts as both reactant and solvent
Sodium Hydride (60% in oil)0.43 kg (10.86 mol)Strong base for enolate formation
Solvent
Anhydrous Tetrahydrofuran (THF)10 LReaction solvent
Reaction Conditions
Temperature60-65 °C (Reflux)To ensure reaction completion
Reaction Time6-8 hoursMonitor by TLC or HPLC
Workup & Purification
Quenching AgentAcetic Acid / 10% HClTo neutralize excess base
Extraction SolventEthyl AcetateFor product extraction
Purification MethodVacuum DistillationTo obtain high purity product
Expected Yield & Purity
Expected Yield1.1 - 1.25 kg (78-88%)Based on typical yields for similar Claisen condensations.[1]
Purity (by HPLC)>98%After vacuum distillation

Experimental Protocol

Materials and Equipment:

  • Glassware: 20 L jacketed glass reactor, dropping funnel, reflux condenser, mechanical stirrer, thermocouple.

  • Reagents: 2'-Fluoroacetophenone, Dimethyl Carbonate, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Acetic Acid, Hydrochloric Acid (10% aqueous solution), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Safety Equipment: Fume hood, personal protective equipment (gloves, safety glasses, lab coat).

Procedure:

  • Reactor Setup:

    • Set up the 20 L jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

    • Equip the reactor with a mechanical stirrer, reflux condenser, thermocouple, and a dropping funnel.

  • Reaction Initiation:

    • Charge the reactor with sodium hydride (0.43 kg, 10.86 mol, 60% dispersion in mineral oil) and anhydrous THF (5 L).

    • Begin stirring the suspension.

  • Addition of Reactants:

    • In a separate vessel, prepare a solution of 2'-fluoroacetophenone (1.0 kg, 7.24 mol) and dimethyl carbonate (2.61 kg, 28.96 mol) in anhydrous THF (5 L).

    • Slowly add this solution to the stirred sodium hydride suspension in the reactor via the dropping funnel over a period of 1-2 hours. Control the addition rate to maintain the internal temperature below 30 °C. An exothermic reaction will be observed.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 60-65 °C).

    • Maintain the reaction at reflux for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of glacial acetic acid until gas evolution ceases, followed by the cautious addition of 10% hydrochloric acid to dissolve the salts and adjust the pH to ~5-6.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (5 L).

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation to yield a pure product.

Experimental Workflow

G start Start: Reactor Setup (20 L Jacketed Reactor) charge_naH Charge NaH and Anhydrous THF start->charge_naH prepare_sol Prepare Solution: 2'-fluoroacetophenone, Dimethyl Carbonate, Anhydrous THF charge_naH->prepare_sol add_reactants Slowly Add Reactant Solution to Reactor (T < 30 °C) prepare_sol->add_reactants reflux Heat to Reflux (60-65 °C) for 6-8 hours add_reactants->reflux monitor Monitor Reaction Progress (TLC/HPLC) reflux->monitor monitor->reflux Incomplete cool Cool to 0-5 °C monitor->cool Reaction Complete quench Quench with Acetic Acid and HCl cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: Methyl 3-(2-fluorophenyl)-3-oxopropanoate as a Key Precursor for Calcium Channel Blocker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a highly valuable β-ketoester intermediate in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with significant pharmacological activities.[1][2] Its structure, featuring a reactive β-ketoester group and a fluorinated phenyl ring, makes it an ideal precursor for developing novel calcium channel blockers (CCBs). The fluorine substitution can notably improve the metabolic stability and binding affinity of the final drug candidates.[1]

Calcium channel blockers are a critical class of drugs used to manage cardiovascular conditions like hypertension and angina by inhibiting the influx of calcium ions through voltage-gated calcium channels.[3][4] The 1,4-dihydropyridine (DHP) and dihydropyrimidinone (DHPM) scaffolds form the core of many widely used CCBs.[1][3][5] This document provides detailed protocols for the synthesis of these scaffolds using this compound via the Hantzsch and Biginelli reactions, respectively.

Application 1: Synthesis of 1,4-Dihydropyridine (DHP) Scaffolds via Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that efficiently constructs the 1,4-dihydropyridine ring, the foundational structure for a major class of calcium channel blockers like nifedipine and amlodipine.[1][3][6] The reaction involves the one-pot condensation of a β-keto ester (in this case, this compound), an aldehyde, and an ammonia source.[7][8]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

This protocol outlines a general procedure for synthesizing 1,4-dihydropyridine derivatives.

Materials:

  • This compound (2.0 eq)

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ammonium acetate or aqueous ammonia (1.0 eq)

  • Solvent: Ethanol or Acetic Acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography or recrystallization solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 eq) and the selected aldehyde (1.0 eq) in the chosen solvent (e.g., ethanol).[1]

  • Add the nitrogen source, such as ammonium acetate (1.0 eq), to the mixture.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.[1]

  • Monitor the reaction's progress using TLC. Reaction times can range from 3 to 12 hours, depending on the specific reactants used.[1]

  • Once the reaction is complete, cool the flask to room temperature.[1]

  • Remove the solvent using a rotary evaporator under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 1,4-dihydropyridine derivative.[1]

Data Presentation: Representative Reaction Yields

The yield of the Hantzsch synthesis can be influenced by catalysts and reaction conditions.

Reaction TypeReactantsCatalyst/ConditionsYield (%)Reference
Hantzsch SynthesisBenzaldehyde, Ethyl Acetoacetate, Ammonium Acetatep-Toluenesulfonic acid (PTSA), Ultrasonic irradiation, Aqueous micelles96%[6]
Asymmetric SynthesisChiral Pyridine Derivative, Phenyllithium, Ethyl ChloroformateTHF, -78 °C54%[9]

Visualization: Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Precursor Methyl 3-(2-fluorophenyl)- 3-oxopropanoate (2 eq) Reaction One-Pot Condensation (Reflux in Ethanol) Precursor->Reaction Aldehyde Aldehyde (1 eq) Aldehyde->Reaction Ammonia Ammonia Source (1 eq) (e.g., Ammonium Acetate) Ammonia->Reaction DHP 1,4-Dihydropyridine Derivative (Calcium Channel Blocker Core) Reaction->DHP Cyclization Experimental_Workflow A 1. Reaction Setup (Combine Reactants, Solvent, Catalyst) B 2. Heating & Stirring (Reflux or High Temp) A->B C 3. Reaction Monitoring (via TLC) B->C D 4. Work-up & Isolation (Cooling, Precipitation/Filtration) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F Signaling_Pathway Cell Membrane Channel L-Type Ca²⁺ Channel Relaxation Vasodilation (Relaxation) Channel->Relaxation Inhibition of Ca²⁺ Influx leads to Contraction Smooth Muscle Contraction Ca_in Ca²⁺ Ca_in->Channel Influx Blocked DHP DHP Blocker DHP->Channel Binds & Blocks Ca_out Ca²⁺

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Crossed Claisen condensation. This reaction involves the condensation of 2'-fluoroacetophenone with a methyl carbonate, typically dimethyl carbonate or diethyl carbonate, in the presence of a strong base.[1][2]

Q2: Which base is most effective for this synthesis, and why?

A2: Strong, non-nucleophilic bases are essential for promoting the Claisen condensation. Sodium hydride (NaH) is a frequently used and effective base for this transformation as it irreversibly deprotonates the α-carbon of the ketone, driving the reaction forward.[2][3] Other strong bases like sodium amide (NaNH₂) can also be used and may increase the yield.[2][4]

Q3: Can I use sodium methoxide as the base?

A3: While sodium methoxide is a strong base, it is generally not recommended if you are using a carbonate other than dimethyl carbonate due to the possibility of transesterification side reactions. If dimethyl carbonate is used, sodium methoxide can be a suitable base.

Q4: What are the typical solvents used for this reaction?

A4: Anhydrous aprotic solvents are preferred to prevent quenching of the strong base and unwanted side reactions. Tetrahydrofuran (THF) is a common choice.[3] It is crucial to ensure the solvent is thoroughly dried before use.

Q5: What are the key factors that influence the yield of the reaction?

A5: Several factors can significantly impact the yield:

  • Purity of Reagents: All starting materials, including the ketone, carbonate, base, and solvent, must be of high purity and anhydrous.

  • Reaction Temperature: The temperature needs to be carefully controlled to manage the reaction rate and minimize side reactions.

  • Stoichiometry of Reactants: The molar ratio of the base and the carbonate to the ketone is a critical parameter that often requires optimization.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Yield
Potential Cause Troubleshooting Recommendation
Inactive Base Use fresh, high-quality sodium hydride. Ensure it has been stored under an inert atmosphere to prevent deactivation by moisture or air.
Wet Reagents or Solvent Thoroughly dry all glassware before use. Use freshly distilled and dried solvents. Ensure the 2'-fluoroacetophenone and dimethyl carbonate are anhydrous.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture.
Improper Stoichiometry Systematically vary the molar equivalents of the base and dimethyl carbonate to find the optimal ratio for your specific setup. An excess of the carbonate is often used.
Formation of Multiple Products/Impurities
Potential Side Reaction/Impurity Mitigation Strategy
Self-condensation of 2'-fluoroacetophenone This can occur if the enolate of the ketone reacts with another molecule of the ketone. To minimize this, add the ketone slowly to a pre-mixed suspension of the base and dimethyl carbonate.
Hydrolysis of the product During the aqueous workup, prolonged exposure to acidic or basic conditions can lead to hydrolysis of the ester. Perform the workup efficiently and at a low temperature.
Unreacted Starting Materials If significant amounts of starting materials remain, this could indicate insufficient base, reaction time, or temperature. Refer to the "Low or No Yield" section for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Crossed Claisen Condensation

This protocol provides a general procedure for the synthesis of the target compound. Optimization of stoichiometry, temperature, and reaction time may be necessary to achieve the highest yields.

Materials:

  • 2'-fluoroacetophenone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for purification)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl carbonate (2.0 equivalents).

  • Reaction: Slowly add a solution of 2'-fluoroacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride and dimethyl carbonate at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the evolution of gas ceases and the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Impact of Base on Yield (Qualitative)
BaseExpected Relative YieldComments
Sodium Hydride (NaH)HighIrreversible deprotonation drives the reaction to completion.[3]
Sodium Amide (NaNH₂)HighA strong base that can also provide high yields.[2][4]
Sodium Methoxide (NaOMe)Moderate to HighCan be effective, especially with dimethyl carbonate, but the equilibrium nature of the deprotonation may result in lower yields compared to NaH.
Lithium Diisopropylamide (LDA)ModerateA strong, non-nucleophilic base, but its bulkiness might affect the reaction rate.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis prep Preparation of Reagents (NaH, Dimethyl Carbonate in THF) reaction Addition of 2'-fluoroacetophenone and Reflux prep->reaction 1. Add ketone solution workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup 2. Cool and quench purification Purification (Column Chromatography) workup->purification 3. Isolate crude product product Pure Product purification->product 4. Isolate pure product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield start Low Yield Observed check_base Check Base Activity (Fresh? Properly stored?) start->check_base check_reagents Verify Reagent Purity (Anhydrous? High purity?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Time? Stoichiometry?) start->check_conditions optimize Systematic Optimization check_base->optimize check_reagents->optimize check_conditions->optimize success Improved Yield optimize->success

Caption: A logical flow diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a crossed Claisen condensation between methyl 2-fluorobenzoate and methyl acetate, using a strong base such as sodium methoxide or sodium hydride.[1] This reaction joins the two ester fragments to form the desired β-keto ester.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions include:

  • Self-condensation of methyl acetate: As methyl acetate has α-hydrogens, it can react with itself to form methyl acetoacetate.[1]

  • Hydrolysis: If there is any moisture present, the base can hydrolyze the starting esters (methyl 2-fluorobenzoate and methyl acetate) and the product, leading to the formation of carboxylate salts.

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under acidic conditions and heat during workup, to yield 2'-fluoroacetophenone.[2][3]

Q3: Why is my reaction yield consistently low?

A3: Low yields can be attributed to several factors. The Claisen condensation is an equilibrium reaction, and side reactions can consume starting materials and the product.[4] Inefficient enolate formation, presence of water, or competing self-condensation are common culprits.[5] Using an excess of the non-enolizable ester (methyl 2-fluorobenzoate) can help drive the reaction towards the desired product.[6]

Q4: How can I minimize the self-condensation of methyl acetate?

A4: To minimize the self-condensation of methyl acetate, it is crucial to control the reaction conditions. A common strategy is to slowly add the methyl acetate to a mixture of the non-enolizable ester (methyl 2-fluorobenzoate) and the base.[6] This ensures that the concentration of the methyl acetate enolate is kept low at any given time, favoring the reaction with the more abundant methyl 2-fluorobenzoate.

Q5: What is the role of the strong base in this reaction?

A5: A strong base is required to deprotonate the α-carbon of methyl acetate to form a nucleophilic enolate.[7] This enolate then attacks the carbonyl carbon of methyl 2-fluorobenzoate. A stoichiometric amount of base is necessary because the resulting β-keto ester is more acidic than the starting alcohol and will be deprotonated by the alkoxide base, which drives the reaction to completion.[4][7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive or insufficient base. 2. Presence of water in reagents or glassware. 3. Reaction temperature is too low.1. Use a fresh, high-purity strong base (e.g., sodium methoxide or sodium hydride). Ensure stoichiometric amounts are used. 2. Thoroughly dry all glassware and use anhydrous solvents.[8] 3. Ensure the reaction is maintained at the appropriate temperature, which may require gentle heating to initiate the reaction.
Significant Amount of Methyl Acetoacetate Byproduct Self-condensation of methyl acetate is dominating.1. Slowly add methyl acetate to the reaction mixture containing methyl 2-fluorobenzoate and the base. 2. Use a larger excess of methyl 2-fluorobenzoate to increase the probability of the desired crossed condensation.
Formation of 2-Fluorobenzoic Acid and Acetic Acid Hydrolysis of the starting esters due to the presence of water.1. Ensure all reagents and solvents are anhydrous. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Presence of 2'-Fluoroacetophenone in the Product Decarboxylation of the β-keto ester product during acidic workup.1. Perform the acidic workup at a low temperature (e.g., in an ice bath). 2. Avoid prolonged exposure to acidic conditions and high temperatures during purification.
Difficult Purification Presence of multiple byproducts and unreacted starting materials.1. Optimize the reaction conditions to minimize side reactions. 2. Utilize column chromatography for purification, carefully selecting the eluent system to separate the desired product from impurities.

Data Presentation

Parameter This compound Synthesis Notes
Reactants Methyl 2-fluorobenzoate, Methyl acetate
Base Sodium methoxide or Sodium hydrideA strong, non-nucleophilic base is preferred.
Solvent Anhydrous ether or THFAnhydrous conditions are critical.[8]
Typical Molar Ratio 1.5-2 equivalents of Methyl 2-fluorobenzoate to 1 equivalent of Methyl acetateAn excess of the non-enolizable ester favors the desired product.[6]
Reaction Temperature Room temperature to gentle refluxTemperature may need to be optimized.
Reaction Time 2-6 hoursMonitor by TLC for completion.
Typical Yield 40-60%Yields can vary significantly based on reaction conditions and purity of reagents.

Experimental Protocols

Synthesis of this compound via Crossed Claisen Condensation

Materials:

  • Methyl 2-fluorobenzoate

  • Methyl acetate

  • Sodium methoxide (or sodium hydride)

  • Anhydrous diethyl ether (or THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Addition of Esters: To the stirred suspension of the base, add a mixture of methyl 2-fluorobenzoate (1.5 equivalents) and methyl acetate (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, gently heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

Reaction_Pathway Synthesis of this compound and Side Reactions R1 Methyl 2-fluorobenzoate Product This compound Side_Product2 2-Fluorobenzoic Acid (Hydrolysis Product) R1->Side_Product2 + H2O / Base (Side Reaction) R2 Methyl Acetate Enolate Methyl Acetate Enolate R2->Enolate + Base Base Strong Base (e.g., NaOMe) Enolate->Product + Methyl 2-fluorobenzoate (Desired Reaction) Side_Product1 Methyl Acetoacetate (Self-condensation Product) Enolate->Side_Product1 + Methyl Acetate (Side Reaction) Side_Product3 2'-Fluoroacetophenone (Decarboxylation Product) Product->Side_Product3 + H3O+ / Heat (Side Reaction)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check1 Check Purity and Anhydrous Conditions of Reagents Start->Check1 Decision1 Reagents OK? Check1->Decision1 Action1 Dry Solvents/Glassware, Use Fresh Reagents Decision1->Action1 No Check2 Verify Base Activity and Stoichiometry Decision1->Check2 Yes End Re-run Experiment Action1->End Decision2 Base OK? Check2->Decision2 Action2 Use Fresh Base, Ensure 1.1 eq. Decision2->Action2 No Check3 Analyze for Side Products (TLC, GC-MS) Decision2->Check3 Yes Action2->End Decision3 Self-Condensation Dominant? Check3->Decision3 Action3 Slow Addition of Methyl Acetate, Increase Excess of Methyl 2-fluorobenzoate Decision3->Action3 Yes Decision3->End No Action3->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(2-fluorophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil. What are the likely impurities?

A1: A dark coloration in the crude product often indicates the presence of polymeric or degradation byproducts. Potential impurities include unreacted starting materials (e.g., 2-fluorophenylacetic acid, Meldrum's acid, or the corresponding ketone and carbonate), residual catalysts like pyridine, and products from side-reactions.[1][2] Overheating during the reaction or workup can also lead to decomposition.

Q2: After aqueous workup, I'm struggling with emulsion formation. How can I resolve this?

A2: Emulsions during the extraction of β-keto esters can be common. To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase. Alternatively, adding a small amount of a different organic solvent might help. Centrifugation, if available, is also a highly effective method for separating the layers.

Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

A3: Broad peaks in the NMR spectrum of a β-keto ester like this compound are often indicative of keto-enol tautomerism. The presence of both keto and enol forms in solution on the NMR timescale can lead to peak broadening. The ratio of these tautomers can be influenced by the solvent, temperature, and pH. Acidic or basic impurities can also contribute to this phenomenon.

Q4: Can I purify this compound by distillation?

A4: Purification by distillation is a possibility for this compound, especially if it is a liquid or a low-melting solid. Short-path distillation under high vacuum is often used for purifying oily products of similar molecular weight.[2] However, care must be taken as β-keto esters can be thermally sensitive and may decompose at high temperatures. A preliminary small-scale distillation is recommended to determine its stability.

Troubleshooting Guides

Problem 1: The crude product contains multiple spots on the TLC plate.

This issue indicates the presence of several impurities that need to be removed. The appropriate purification technique will depend on the nature of these impurities.

Solution: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[2][3][4][5]

Experimental Protocol: Flash Column Chromatography

1. Slurry Preparation:

  • Choose an appropriate size silica gel column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica to crude product by weight).
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
  • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 100% hexane or petroleum ether).
  • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 0% to 25% ethyl acetate in petroleum ether.[2]
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Product Recovery:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Problem 2: The product is a solid but appears oily or discolored after initial purification.

If your product is a solid but has a low melting point or is contaminated with oily impurities, recrystallization can be an effective final purification step.

Solution: Recrystallization

Experimental Protocol: Recrystallization

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, or solvent mixtures) to find a suitable system.

2. Dissolution:

  • Place the crude solid in a flask and add a minimal amount of the chosen solvent.
  • Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

3. Decolorization (Optional):

  • If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Heat the solution briefly with the charcoal and then perform a hot filtration to remove it.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Purification TechniqueTypical Solvent System/ConditionsExpected PurityReference
Flash Column Chromatography Gradient elution with Ethyl Acetate (0-25%) in Petroleum Ether or Hexanes>95%[2]
Short-Path Distillation High vacuum (e.g., <1 mbar), temperature dependent on compound>98%[2]
Aqueous Workup Wash with 1M HCl, saturated NaHCO₃, and brineRemoves ionic impurities[1][2]

Visualizations

Troubleshooting Workflow

start Crude Product (this compound) check_physical_state Physical State? start->check_physical_state is_oil Oil/Liquid check_physical_state->is_oil Oil is_solid Solid check_physical_state->is_solid Solid tlc_analysis TLC Analysis: Multiple Spots? is_oil->tlc_analysis check_purity_solid Check Purity (TLC, NMR, etc.) is_solid->check_purity_solid column_chromatography Perform Flash Column Chromatography tlc_analysis->column_chromatography Yes distillation Consider Short-Path Distillation tlc_analysis->distillation No (Single Spot but colored) check_purity_oil Check Purity (TLC, NMR, etc.) column_chromatography->check_purity_oil distillation->check_purity_oil recrystallization Perform Recrystallization pure_product Pure Product recrystallization->pure_product check_purity_solid->recrystallization Impure check_purity_solid->pure_product Pure check_purity_oil->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

Purification Method Selection Guide

start Start: Crude Product initial_workup Aqueous Workup (Acid/Base Wash) start->initial_workup check_impurities Nature of Impurities? initial_workup->check_impurities polar_nonpolar Polar & Non-polar Impurities check_impurities->polar_nonpolar Mixture colored_impurities Colored/Trace Impurities check_impurities->colored_impurities Solid with Color residual_solvents Residual Solvents check_impurities->residual_solvents Liquid/Oil column_chrom Flash Column Chromatography polar_nonpolar->column_chrom recrystallize Recrystallization colored_impurities->recrystallize distill High Vacuum Distillation residual_solvents->distill final_product Purified Product column_chrom->final_product recrystallize->final_product distill->final_product

References

Troubleshooting Knoevenagel condensation side products in Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions encountered during the Hantzsch pyridine synthesis, with a focus on issues arising from the initial Knoevenagel condensation step.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is giving a low yield and multiple spots on TLC. What are the common causes?

A1: Low yields in Hantzsch synthesis are frequently due to suboptimal reaction conditions or the formation of side products. Key factors include:

  • Suboptimal Reaction Conditions : Traditional methods, such as refluxing in ethanol, can be inefficient. Modern approaches using catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or solvent-free conditions with γ-Al2O3 nanoparticles can significantly improve yields.

  • Side Reactions : Several competing reaction pathways can consume starting materials and form impurities. These often stem from the Knoevenagel condensation intermediate.

  • Incomplete Oxidation : The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the final pyridine product. Incomplete oxidation will lower the yield of the desired pyridine.

  • Incorrect Reagent Addition (for unsymmetrical pyridines) : In syntheses using two different β-dicarbonyl compounds, a one-pot approach can lead to a mixture of two unsymmetrical regioisomers and two symmetrical side products.

Q2: I am trying to synthesize an unsymmetrical pyridine and getting a mixture of products that are difficult to separate. How can I improve regioselectivity?

A2: The most effective method to ensure high regioselectivity in an unsymmetrical Hantzsch synthesis is to move from a one-pot reaction to a sequential, two-step procedure. This approach involves first synthesizing and isolating the Knoevenagel condensation product from the aldehyde and one of the β-dicarbonyl compounds. This isolated intermediate is then reacted with the enamine formed from the second β-dicarbonyl compound and the ammonia source. This stepwise process prevents the formation of competing intermediates and significantly reduces the presence of regioisomers and symmetrical byproducts.

Q3: My reaction has produced an unexpected side product, and I suspect it's not the dihydropyridine. What could it be?

A3: While the Hantzsch reaction is robust, unexpected side products can form under certain conditions. Common culprits related to the Knoevenagel intermediate include:

  • Self-condensation of the β-ketoester : This can occur, especially under strongly basic conditions, leading to impurities.

  • Michael Addition Side Products : The enamine can undergo a Michael addition to the Knoevenagel condensation product before the final cyclization, potentially leading to alternative structures if cyclization fails or proceeds differently.

  • Pyran Derivatives : In specific cases, such as with ortho-substituted benzaldehydes (e.g., o-methoxybenzaldehyde), the reaction can deviate to form a substituted pyran instead of the expected 1,4-dihydropyridine. This occurs through an alternative cyclization pathway.

Troubleshooting Flowchart

This workflow helps diagnose and solve common issues related to Knoevenagel condensation side products in Hantzsch synthesis.

Troubleshooting_Workflow start Start: Low Yield or Multiple Products check_symmetry Is the target pyridine symmetrical? start->check_symmetry unsym_issue Problem: Mixture of regioisomers and symmetrical byproducts. check_symmetry->unsym_issue No (Unsymmetrical) sym_issue Identify primary issue: - Low conversion? - Specific side product? check_symmetry->sym_issue Yes (Symmetrical) unsym_solution Solution: Switch to Modified Knoevenagel-Hantzsch Protocol (Protocol 2). Isolate Knoevenagel adduct first. unsym_issue->unsym_solution low_conversion Problem: Inefficient Reaction sym_issue->low_conversion Low Conversion side_product Characterize side product (NMR, MS) sym_issue->side_product Side Product Detected optimize_conditions Solution: Optimize reaction conditions. - Use catalyst (e.g., CAN, p-TSA). - Change solvent (e.g., water, solvent-free). - Adjust temperature. low_conversion->optimize_conditions pyran_check Is it a pyran derivative? (Often with ortho-substituted aldehydes) side_product->pyran_check Unexpected heterocycle? other_byproducts Likely due to self-condensation or incomplete reaction intermediates. side_product->other_byproducts Other impurities pyran_solution Solution: Modify reaction conditions. - Change ammonia source (e.g., ammonium acetate). - Use a different β-dicarbonyl source if possible. pyran_check->pyran_solution other_solution Solution: Control reaction temperature. - Ensure slow addition of reagents. - Purify starting materials. other_byproducts->other_solution

Caption: Troubleshooting workflow for Hantzsch synthesis side products.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and solvent significantly impacts the yield of the Hantzsch synthesis.

Table 1: Effect of Catalyst on Hantzsch Reaction Yield (Reaction of 5-bromothiophene-2-carboxaldehyde, ethyl acetoacetate, and ammonium acetate, solvent-free at room temperature)

EntryCatalyst (10 mol%)Yield (%)
1None25
2L-proline68
3p-TSA82
4CAN94
5InCl₃75
6Sc(OTf)₃88

Data adapted from a study on Hantzsch synthesis. Ceric Ammonium Nitrate (CAN) was found to be the most effective catalyst under these conditions.

Table 2: Effect of Solvent on a Catalyst-Free Hantzsch Reaction (Reaction of Benzaldehyde, Ethyl Acetoacetate, and NH₄HCO₃ at 70-75°C)

EntrySolventTime (h)Yield (%)
1EtOH1072
2CH₃CN1065
3THF1245
4Toluene1238
5H₂O692
6Solvent-free585

Data from a study demonstrating the high efficiency of water as a green solvent for this synthesis.

Reaction Mechanisms and Side Product Formation

The Hantzsch synthesis proceeds through two key intermediates: a Knoevenagel adduct and an enamine. The desired reaction involves a Michael addition between these two intermediates, followed by cyclization and dehydration.

Hantzsch_Mechanism cluster_intermediates Key Intermediate Formation cluster_main_pathway Desired Reaction Pathway Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel Knoevenagel Condensation BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel Knoevenagel Condensation BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine (1,4-DHP) Cyclized_Intermediate->DHP Dehydration Pyridine Final Pyridine Product DHP->Pyridine Oxidation

Caption: Main reaction pathway of the Hantzsch pyridine synthesis.

Side reactions occur when these intermediates react in unintended ways.

Side_Reactions cluster_pyran Pyran Formation (e.g., with o-substituted aldehydes) cluster_bis Bis-Knoevenagel Adduct Formation Knoevenagel Knoevenagel Adduct Michael_Pyran Michael Adduct Knoevenagel->Michael_Pyran Bis_Adduct Bis-Knoevenagel Adduct (1,5-Diketone) Knoevenagel->Bis_Adduct BetaKetoester β-Ketoester BetaKetoester->Michael_Pyran BetaKetoester->Bis_Adduct Michael Addition Aldehyde Aldehyde Pyran_Cyclization 6-exo-tet Cyclization (Intramolecular Michael Add.) Michael_Pyran->Pyran_Cyclization Pyran_Product Substituted Pyran Pyran_Cyclization->Pyran_Product

Preventing hydrolysis and decarboxylation of β-keto esters in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis and decarboxylation of β-keto esters during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of β-keto ester degradation in my reactions?

A1: The two main degradation pathways for β-keto esters are hydrolysis and decarboxylation. These are often sequential. First, the ester group is hydrolyzed to a carboxylic acid, forming a β-keto acid. This intermediate is often unstable and can readily lose carbon dioxide (CO₂), a process called decarboxylation, to yield a ketone.[1][2]

Q2: What factors promote this unwanted hydrolysis and decarboxylation?

A2: Several factors can initiate or accelerate these side reactions:

  • Presence of Water: Water, especially under acidic or basic conditions, can hydrolyze the ester. Using strictly anhydrous solvents and reagents is critical.[3]

  • pH: Both acidic and basic conditions can catalyze hydrolysis and subsequent decarboxylation.[1][2]

  • Elevated Temperatures: Heating a β-keto acid, or even the β-keto ester under hydrolytic conditions, is a major driver for decarboxylation.[1][4] Many β-keto acids are unstable and decarboxylate even at room temperature.[5]

  • Choice of Base: Strong hydroxide bases (e.g., NaOH, KOH) can directly saponify (hydrolyze) the ester group, leading to the formation of the β-keto acid which can then decarboxylate.

Q3: How can I prevent or minimize these side reactions?

A3: To maintain the integrity of your β-keto ester, consider the following strategies:

  • Maintain Anhydrous Conditions: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: During reaction workup and purification, maintain a neutral pH to avoid acid or base-catalyzed degradation.[1]

  • Low-Temperature Synthesis: Whenever possible, conduct reactions and purifications at or below room temperature to minimize the rate of decarboxylation.[1]

  • Use Non-Nucleophilic/Anhydrous Bases: For base-catalyzed reactions (e.g., alkylations), use non-hydroxide bases like sodium hydride (NaH), sodium ethoxide (NaOEt) in ethanol, or lithium diisopropylamide (LDA).[2]

  • Employ Mild Reaction Conditions: Utilize mild catalysts and reaction conditions. For example, palladium-catalyzed reactions can often proceed at room temperature under neutral conditions.[4]

  • Use Protecting Groups: If other functional groups in the molecule require harsh conditions that would degrade the β-keto ester, consider using a protecting group for the ketone functionality.[1][6]

Troubleshooting Guide

Problem 1: My β-keto ester is being cleaved during a base-catalyzed alkylation.

Possible Cause Solution Citation
Presence of water in the reaction.Use rigorously dried solvents and glassware. Handle hygroscopic reagents under an inert atmosphere.[3]
Using a hydroxide base (e.g., NaOH, KOH).Switch to a non-hydrolytic base such as sodium hydride (NaH), an alkoxide (e.g., NaOEt in EtOH), or LDA.[2]
Reaction temperature is too high.Perform the deprotonation and alkylation at a lower temperature (e.g., 0 °C or room temperature).[1]

Problem 2: I'm losing my product to decarboxylation during the aqueous workup of my reaction.

Possible Cause Solution Citation
The aqueous solution is too acidic or basic.Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Use a cooled, dilute acid (e.g., 1M HCl) for neutralization and monitor the pH closely.[1]
The workup is being performed at room temperature.Perform all steps of the workup, including extractions and washes, in an ice bath to keep the solution cold.[1]
Hydrolysis occurred during the reaction, forming the unstable β-keto acid.Ensure the reaction itself was performed under strictly anhydrous conditions to prevent the formation of the β-keto acid intermediate.[3]

Problem 3: My purified β-keto ester is degrading during storage.

| Possible Cause | Solution | Citation | | Exposure to atmospheric moisture. | Store the purified compound in a sealed vial under an inert atmosphere (argon or nitrogen) and in a desiccator. | | | Storage at room temperature. | For long-term storage, keep the compound in a freezer at -15 °C or below. |[7] | | Trace acidic or basic impurities from purification. | Ensure the compound is purified to neutrality. If purified via chromatography, use a neutral stationary phase. |[1] |

Experimental Protocols

Protocol 1: Hydrolysis of a β-Keto Ester to a β-Keto Acid with Minimized Decarboxylation

This protocol describes the saponification of a β-keto ester to its corresponding β-keto acid while minimizing the risk of decarboxylation.

Materials:

  • β-keto ester

  • Methanol or Ethanol

  • 1 M Potassium Hydroxide (KOH) solution, pre-cooled to 0 °C

  • 1 M Hydrochloric Acid (HCl), pre-cooled to 0 °C

  • Methyl t-butyl ether (MTBE) or Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the β-keto ester (1 equivalent) in methanol or ethanol at room temperature in a round-bottom flask equipped with a magnetic stir bar.

  • Saponification: Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add a stoichiometric amount (1.0 equivalent) of the pre-cooled 1 M KOH solution dropwise while stirring vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until all the starting material is consumed.

  • Acidification: Once the reaction is complete, slowly and carefully add pre-cooled 1 M HCl dropwise to the reaction mixture, ensuring the temperature remains at or below 0 °C, until the pH is approximately 2-3.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with cold MTBE or diethyl ether.[7]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator with the water bath kept at a low temperature (ice bath).[1][7]

  • Purification: If necessary, purify the resulting β-keto acid quickly via low-temperature column chromatography on neutral silica gel or by crystallization from a suitable solvent system at low temperature.[1]

Protocol 2: Protecting a β-Keto Ester for a Subsequent Reduction Reaction

This protocol details the protection of the ketone in a β-keto ester as an acetal, allowing for the selective reduction of the ester group.

Materials:

  • β-keto ester

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the β-keto ester (1 equivalent), toluene, ethylene glycol (1.5 eq.), and a catalytic amount of p-TsOH.

  • Acetal Formation: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the protection reaction.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected β-keto ester. This product can now be carried forward to a reduction step (e.g., using LiAlH₄) which will reduce the ester but not the protected ketone.

  • Deprotection (after subsequent reaction): To remove the acetal protecting group, stir the compound in a mixture of acetone and water with a catalytic amount of p-TsOH until deprotection is complete (monitor by TLC). Work up by neutralizing the acid and extracting the product.

Visual Guides

Hydrolysis and Decarboxylation Pathway

G A β-Keto Ester B Hydrolysis (+H₂O, H⁺ or OH⁻) A->B C β-Keto Acid (Unstable Intermediate) B->C D Decarboxylation (Heat, -CO₂) C->D E Enol D->E F Tautomerization E->F G Ketone (Final Product) F->G

Caption: Pathway of β-keto ester degradation.

Troubleshooting Workflow

G Start Unwanted Hydrolysis or Decarboxylation Observed Check_Conditions Review Reaction Conditions: - Water present? - pH extreme? - High temp? Start->Check_Conditions Water_Issue Implement Anhydrous Techniques: - Dry glassware & solvents - Inert atmosphere Check_Conditions->Water_Issue Yes to Water pH_Issue Control pH: - Use non-hydroxide base - Neutralize workup carefully Check_Conditions->pH_Issue Yes to pH Temp_Issue Lower Temperature: - Run reaction at 0°C or RT - Use low-temp workup Check_Conditions->Temp_Issue Yes to Temp Still_Problem Is degradation still occurring? Water_Issue->Still_Problem pH_Issue->Still_Problem Temp_Issue->Still_Problem Protecting_Group Consider Protecting Group Strategy Still_Problem->Protecting_Group Yes

Caption: Troubleshooting unwanted side reactions.

Decision Tree for Prevention Strategy

G Start Planning a reaction involving a β-keto ester Base_Needed Is a base required? Start->Base_Needed Use_Non_Hydroxide Use NaH, LDA, or alkoxide. Maintain anhydrous conditions. Base_Needed->Use_Non_Hydroxide Yes Heat_Needed Is heat required? Base_Needed->Heat_Needed No Use_Non_Hydroxide->Heat_Needed Harsh_Conditions Do other functional groups require harsh conditions? Heat_Needed->Harsh_Conditions No Use_Protecting_Group Use a protecting group for the keto-ester moiety. Heat_Needed->Use_Protecting_Group Yes Mild_Conditions Proceed with low temp and neutral pH workup. Harsh_Conditions->Mild_Conditions No Harsh_Conditions->Use_Protecting_Group Yes

Caption: Selecting a prevention strategy.

References

Technical Support Center: Optimization of the Biginelli Reaction with Fluorinated Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Biginelli reaction, with a specific focus on the use of fluorinated ketoesters.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the Biginelli reaction with fluorinated ketoesters, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction with a fluorinated ketoester is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction with fluorinated ketoesters are a common challenge and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] For fluorinated substrates, Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) or tris(pentafluorophenyl)borane (B(C₆F₅)₃) have been shown to be effective.[2] It is recommended to screen different catalysts and optimize their loading. In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Some reactions benefit from milder conditions, while others may require higher temperatures or solvent-free conditions to proceed efficiently.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[1] While ethanol is commonly used, other solvents like acetonitrile or even solvent-free conditions might provide better results for specific fluorinated substrates.[1][2]

  • Purity of Reagents: Ensure that the aldehyde, fluorinated β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[1]

Q2: I am observing a stable intermediate and the reaction is not proceeding to the final dihydropyrimidinone. What is happening?

A2: When using ethyl trifluoroacetoacetate, it is possible to isolate a hexahydropyrimidine intermediate.[3] The electron-withdrawing nature of the trifluoromethyl group can stabilize this intermediate, hindering the final dehydration step to form the dihydropyrimidinone.[4] To overcome this, you can try:

  • Acid-mediated dehydration: After the initial reaction, adding a stronger acid catalyst like p-toluenesulfonic acid and heating can facilitate the dehydration to the desired DHPM.[4]

  • Optimizing the primary catalyst: Certain Lewis acids might be more effective in promoting the entire reaction sequence, including the final dehydration step.

Q3: I am seeing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?

A3: A common side product in the Biginelli reaction is the Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[1] To minimize this and other side products:

  • Control the temperature: Higher temperatures can favor the formation of the Hantzsch byproduct. Running the reaction at a lower temperature can improve selectivity.

  • Order of addition: In some cases, adding the urea or thiourea last to the reaction mixture can help minimize its decomposition.

  • Aldehyde polymerization: Some aldehydes, particularly aliphatic ones, can polymerize under acidic conditions. Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[1]

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted synthesis has been successfully applied to the Biginelli reaction, often leading to significantly shorter reaction times (4-6 minutes) and high yields (>85%), even with fluorinated substrates.[5] This method is particularly useful for high-speed parallel synthesis of DHPM libraries.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Biginelli Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1B(C₆F₅)₃ (0.5)EtOHReflux476[2]
2B(C₆F₅)₃ (1.0)EtOHReflux395[2]
3B(C₆F₅)₃ (1.5)EtOHReflux395[2]
4NoneEtOHReflux1215[2]
5B(C₆F₅)₃ (1.0)Solvent-free80570[2]
6B(C₆F₅)₃ (1.0)H₂OReflux645[2]
7B(C₆F₅)₃ (1.0)THFReflux665[2]
8B(C₆F₅)₃ (1.0)TolueneReflux652[2]
9B(C₆F₅)₃ (1.0)CH₃CNReflux592[2]

Reaction of benzaldehyde (1a), ethyl acetoacetate (2a), and urea (3a).

Table 2: Synthesis of Dihydropyrimidinones/thiones using B(C₆F₅)₃ Catalyst in EtOH

EntryAldehydeβ-dicarbonylUrea/ThioureaProductTime (h)Yield (%)Reference
1C₆H₅CHOEthyl acetoacetateUrea4a395[2]
24-ClC₆H₄CHOEthyl acetoacetateUrea4b392[2]
34-MeOC₆H₄CHOEthyl acetoacetateUrea4c490[2]
4C₆H₅CHOEthyl acetoacetateThiourea4p2.598[2]
54-ClC₆H₄CHOEthyl acetoacetateThiourea4q2.596[2]

Experimental Protocols

General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using B(C₆F₅)₃ as a Catalyst [2]

A mixture of aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and B(C₆F₅)₃ (1 mol%) in ethanol (5 mL) was stirred at reflux for the appropriate time as indicated in Table 2. The progress of the reaction was monitored by TLC. After completion of the reaction, the solvent was removed under reduced pressure. The residue was then washed with cold water and the resulting solid was filtered, dried, and recrystallized from ethanol to afford the pure product.

General Procedure for the Synthesis of Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes [6]

A mixture of terephthalic aldehyde (1 mmol), a fluorinated 1,3-dicarbonyl compound (2 mmol), urea, thiourea, or guanidine (2.2 mmol), and a catalytic amount of chlorotrimethylsilane (TMSCl) was stirred at ambient temperature. The reaction is typically complete within a short period. This method allows for the efficient synthesis of novel trifluoromethyl derivatives of bis(tetrahydropyrimidinone)benzenes.

General Procedure for Microwave-Assisted Biginelli Reaction [5]

A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) with a suitable catalyst is subjected to microwave irradiation. Reaction times are typically very short (in the range of minutes), and yields are often high.

Mandatory Visualization

experimental_workflow reagents Reagents (Aldehyde, Fluorinated Ketoester, Urea/Thiourea) reaction_setup Reaction Setup (Conventional Heating or Microwave Irradiation) reagents->reaction_setup catalyst Catalyst Selection (e.g., Yb(OTf)3, B(C6F5)3) catalyst->reaction_setup solvent Solvent Selection (e.g., EtOH, CH3CN, Solvent-free) solvent->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Work-up (Solvent Removal, Washing) monitoring->workup purification Purification (Recrystallization) workup->purification product Final Product (DHPM) purification->product

Caption: General experimental workflow for the Biginelli reaction.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_catalyst Optimize Catalyst? (Type and Loading) start->check_catalyst check_conditions Optimize Conditions? (Temperature, Time) check_catalyst->check_conditions No success Improved Yield check_catalyst->success Yes check_solvent Change Solvent? check_conditions->check_solvent No check_conditions->success Yes check_reagents Check Reagent Purity? check_solvent->check_reagents No check_solvent->success Yes intermediate Stable Intermediate Observed? check_reagents->intermediate No check_reagents->success Yes intermediate->start No dehydration Promote Dehydration (e.g., add p-TsOH) intermediate->dehydration Yes dehydration->success

Caption: Troubleshooting workflow for low yield in the Biginelli reaction.

References

Column chromatography protocol for purifying Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive column chromatography protocol, troubleshooting advice, and frequently asked questions for the purification of Methyl 3-(2-fluorophenyl)-3-oxopropanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of gram-scale quantities of this compound using silica gel flash chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (100-200 or 230-400 mesh)[1]

  • Hexane or Petroleum Ether (40-60 °C fraction)

  • Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Before packing the column, determine the optimal mobile phase (eluent) using TLC.

    • Test various ratios of Ethyl Acetate in Hexane (or Petroleum Ether).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[2]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in Hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed surface.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[3]

    • Drain the excess solvent until the solvent level meets the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[3] Carefully apply the solution to the top of the silica column using a pipette.[3]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent until a dry, free-flowing powder is obtained.[3] Carefully add this powder to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in separate tubes.

    • A gradient elution, starting with a low polarity mobile phase (e.g., 5% EtOAc/Hexane) and gradually increasing the polarity (e.g., to 10%, 15%, 20% EtOAc), is often effective for separating compounds.[4][5]

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Solvent Systems

The selection of a mobile phase is critical for successful purification. Below are typical solvent systems used for the purification of β-keto esters. The optimal ratio for your specific compound must be determined by TLC analysis.

Stationary PhaseMobile Phase SystemTypical Starting Ratio (v/v)Application Notes
Silica Gel (60 Å)Ethyl Acetate / Hexane1:9 to 1:4A standard system for β-keto esters, offering a good balance of polarity.[1][6]
Silica Gel (60 Å)Ethyl Acetate / Petroleum Ether0-25% GradientGradient elution is often used to improve separation and reduce elution time.[4]
Silica Gel (60 Å)Dichloromethane / Methanol1-10% MethanolCan be effective for more polar compounds that do not elute with EtOAc/Hexane.[2]
Neutral AluminaEthyl Acetate / HexaneVariesA potential alternative if the compound is found to be unstable on acidic silica gel.[2]

Experimental Workflow Diagram

G Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Select Solvent (via TLC) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for purifying this compound.

Troubleshooting Guide

Question: My compound is streaking/tailing down the column, leading to poor separation and mixed fractions. What should I do?

Answer: Tailing is often caused by strong interactions between the compound and the acidic silica gel stationary phase, or by using a suboptimal solvent system.

  • Check Polarity: this compound is a polar molecule. If the eluent is not polar enough, the compound will move very slowly and may tail. Try incrementally increasing the percentage of the polar solvent (e.g., Ethyl Acetate) in your mobile phase.[2]

  • Consider an Additive: For acidic or highly polar compounds, adding a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape, though this can complicate solvent removal.

  • Alternative Stationary Phase: If tailing persists, the compound may be interacting too strongly with the silica. Consider using a less acidic stationary phase like neutral alumina.[2]

Question: I see two distinct spots on my TLC plate after the reaction, and two sets of fractions are eluting from the column. Did my reaction fail?

Answer: Not necessarily. β-keto esters like your compound exist as a mixture of keto and enol tautomers.[7] These two forms have different polarities and can sometimes separate during chromatography, giving the appearance of two different compounds.

  • Confirm Tautomers: Collect fractions of both components and analyze them by ¹H NMR. If they are indeed tautomers, their spectra will be very similar and may show signs of interconversion in solution.

  • Combine and Proceed: If both sets of fractions are clean (free from other impurities), they can often be combined. The keto-enol equilibrium will be re-established in solution upon removal of the chromatography solvent.

  • Adjust Mobile Phase: In some cases, using a mobile phase that speeds up the interconversion (e.g., by being slightly acidic) can cause the compound to elute as a single spot.[7]

Question: My compound seems to have disappeared. It's not eluting from the column, even with a highly polar solvent system. What happened?

Answer: There are several possibilities when a compound fails to elute:

  • Decomposition: The compound may be unstable on silica gel.[2] The acidic nature of silica can degrade sensitive molecules. You should test for stability by spotting the compound on a silica TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[2] If it is unstable, you must use an alternative stationary phase like neutral alumina or deactivated silica.[2]

  • Came off in the Solvent Front: It's possible the initial solvent system was too polar, and the compound eluted immediately with the solvent front. Always check the very first fractions collected.[2]

  • Fractions are Too Dilute: The compound may have eluted, but the fractions are too dilute to be detected by your TLC visualization method.[2] Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[2]

Question: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve it?

Answer: Poor separation requires optimizing the chromatographic conditions.

  • Change Solvent System: The selectivity of the separation is highly dependent on the mobile phase. Try a different solvent pair entirely. For example, if Ethyl Acetate/Hexane is not working, consider a system with Dichloromethane or Diethyl Ether.

  • Use a Slower/Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. This will increase the distance the compounds travel on the column and can improve separation.

  • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the number of theoretical plates and enhances resolving power.

Frequently Asked Questions (FAQs)

Question: What is the best stationary phase for purifying a fluorinated β-keto ester?

Answer: Standard silica gel (Merck 60, particle size 0.04-0.063 mm) is the most common and should be the first choice for purifying this compound.[8] For compounds that are sensitive to acid, neutral alumina is a good alternative.[2] In specialized cases where standard phases fail, fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer alternative selectivity for fluorinated compounds, but these are more commonly used in HPLC.[9][10][11]

Question: How much crude material can I load onto my column?

Answer: A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. For a difficult separation, you would use more silica (e.g., 1:100), while an easy separation might only require a 1:30 ratio. Overloading the column is a common cause of poor separation.

Question: How can I confirm my compound is decomposing on the silica gel?

Answer: You can perform a 2D TLC analysis.[2] Spot your crude mixture on the bottom left corner of a square TLC plate. Elute the plate with your chosen solvent system. After the first elution, rotate the plate 90 degrees counter-clockwise and elute it again in the same solvent system. If the compound is stable, all spots will lie on the diagonal. Spots that appear off the diagonal represent degradation products that formed while the compound was in contact with the silica.[2]

References

Addressing reagent purity issues in reactions with Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-(2-fluorophenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common purity issues with this compound?

A1: The most common purity issues stem from its synthesis, which is typically a Claisen condensation or a related reaction. Potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Hydrolysis and decarboxylation of the β-keto ester functionality can also lead to impurities, especially under acidic or basic conditions and at elevated temperatures.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.[3][4][5]

Q3: My reaction yield is low when using this compound. Could reagent purity be the cause?

A3: Absolutely. Impurities in your starting material can interfere with the desired reaction in several ways. They can compete in the reaction, poison catalysts, or alter the optimal reaction conditions, all of which can lead to lower yields of your target molecule.

Q4: What are the degradation pathways for this compound?

A4: The primary degradation pathways for β-keto esters like this compound are hydrolysis and decarboxylation.[1][6][7] Hydrolysis, catalyzed by acid or base, will cleave the ester to form 3-(2-fluorophenyl)-3-oxopropanoic acid. This β-keto acid is often unstable and can readily undergo decarboxylation, especially upon heating, to yield 1-(2-fluorophenyl)ethan-1-one and carbon dioxide.[1][7]

Q5: How should I store this compound to minimize degradation?

A5: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent hydrolysis from atmospheric moisture and potential light-induced degradation.

Troubleshooting Guides

Issue 1: Unexpected Side Products in the Reaction
Potential Cause Troubleshooting Step Rationale
Self-condensation of a reaction partner If your reaction is a crossed Claisen condensation, ensure that the other ester component lacks alpha-hydrogens or that reaction conditions favor the desired cross-condensation.[2][8]To prevent the formation of undesired byproducts from the self-condensation of other ester starting materials.
Presence of acidic or basic impurities Neutralize your reaction mixture carefully during workup to avoid catalyzing hydrolysis and decarboxylation of your product.Acidic or basic residues can promote the degradation of the β-keto ester product.
Reaction temperature too high Run the reaction at the lowest effective temperature to minimize thermal degradation and side reactions.Higher temperatures can provide the activation energy for undesired reaction pathways.
Issue 2: Low or No Reaction Conversion
Potential Cause Troubleshooting Step Rationale
Impure this compound Analyze the purity of your starting material using HPLC or NMR. If significant impurities are detected, purify the reagent.Impurities can inhibit catalysts or participate in non-productive side reactions.
Degraded Reagent Check for the presence of 1-(2-fluorophenyl)ethan-1-one, a potential decarboxylation product, in your starting material via GC-MS or NMR.If the starting material has degraded, it will not be available to participate in the desired reaction.
Inappropriate Base For reactions requiring the enolate of this compound, ensure the base used is strong enough to achieve deprotonation but does not promote side reactions like hydrolysis.[9]Incomplete enolate formation will lead to low conversion.

Data Presentation

Table 1: Common Analytical Techniques for Purity Assessment

Technique Information Provided Typical Purity Specification
HPLC Quantitative analysis of non-volatile impurities.>98%
GC Quantitative analysis of volatile impurities and residual solvents.Varies by solvent
¹H NMR Structural confirmation and identification of proton-containing impurities.Conforms to structure
¹⁹F NMR Confirmation of the fluorine-containing moiety and detection of fluorinated impurities.Conforms to structure
LC-MS Identification of unknown impurities by mass-to-charge ratio.N/A

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes. The polarity can be optimized using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Reactions start Low Reaction Yield or Unexpected Products check_purity 1. Assess Purity of Methyl 3-(2-fluorophenyl)-3-oxopropanoate (HPLC, NMR, GC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure purify 2. Purify Reagent (Column Chromatography, Distillation) is_pure->purify No optimize_conditions 3. Optimize Reaction Conditions (Temperature, Solvent, Base) is_pure->optimize_conditions Yes purify->check_purity end_success Successful Reaction optimize_conditions->end_success Improved Outcome end_fail Re-evaluate Synthetic Route optimize_conditions->end_fail No Improvement

Caption: A logical workflow for troubleshooting problematic reactions.

DegradationPathway Degradation Pathway of this compound start This compound hydrolysis Hydrolysis (+H₂O, H⁺ or OH⁻) start->hydrolysis intermediate 3-(2-fluorophenyl)-3-oxopropanoic acid hydrolysis->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation end_product 1-(2-fluorophenyl)ethan-1-one + CO₂ decarboxylation->end_product

Caption: The primary degradation pathway of the target molecule.

References

Technical Support Center: Managing Anhydrous Conditions for β-Keto Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in β-keto ester reactions, such as the Claisen and Dieckmann condensations. Proper management of anhydrous conditions is critical to prevent hydrolysis of intermediates and ensure high yields of the desired products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for β-keto ester synthesis?

A1: Anhydrous conditions are essential for β-keto ester synthesis, particularly in reactions like the Claisen condensation, for several key reasons:

  • Prevention of Hydrolysis: The enolate ions formed during the reaction are strong bases and can be readily hydrolyzed by water. This quenches the reactive intermediate, preventing it from participating in the desired condensation reaction and ultimately lowering the product yield.[2][3]

  • Side Reactions: Water can react with the strong bases (e.g., sodium ethoxide, sodium hydride) used to generate the enolate, consuming the base and inhibiting the reaction.

  • Equilibrium Shift: In many esterification reactions, water is a byproduct. Its presence in the reaction mixture can shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.[1]

Q2: How dry is "anhydrous"? What is an acceptable level of water in my solvents?

A2: While "anhydrous" implies the complete absence of water, in practice, this is nearly impossible to achieve. For most moisture-sensitive reactions like β-keto ester synthesis, a water content of <50 ppm (parts per million) is a good target. For highly sensitive reactions, aiming for <10 ppm is ideal. The water content can be accurately measured using a Karl Fischer titrator.

Q3: What is the most effective way to dry my reaction solvents?

A3: The most effective method depends on the solvent and the required level of dryness. Common methods include:

  • Distillation from a Drying Agent: This is a traditional and effective method. For example, tetrahydrofuran (THF) is often distilled from sodium/benzophenone, which provides a visual indicator (a deep blue or purple color) when the solvent is dry.

  • Using Activated Molecular Sieves: Storing solvents over activated 3Å or 4Å molecular sieves is a convenient and highly effective method for achieving low ppm water levels.[4]

  • Solvent Purification Systems: Many laboratories now use automated solvent purification systems that pass solvents through columns of activated alumina or other drying agents, providing a continuous supply of anhydrous solvent.

Q4: How should I dry my glassware to ensure it is free of moisture?

A4: Glassware can adsorb a significant amount of water on its surface. Proper drying is crucial.[4]

  • Oven-Drying: Place glassware in an oven at >125°C for at least 4 hours, or ideally, overnight. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Flame-Drying: For quick drying, assemble the glassware and heat it with a heat gun or a gentle Bunsen burner flame under a flow of inert gas. Ensure even heating to avoid thermal shock and cracking.

Troubleshooting Guide

Problem 1: Low or no yield of the desired β-keto ester.

Possible Cause Solution
Presence of water in the reaction - Ensure all glassware is rigorously dried (oven- or flame-dried).- Use freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm).- Dry reagents thoroughly. Solid reagents can be dried in a vacuum oven.
Improper base selection or handling - Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) for esters with valuable alcohol portions to avoid transesterification.- If using an alkoxide base (e.g., sodium ethoxide), ensure it corresponds to the alcohol portion of the ester to prevent transesterification.- Ensure the base is fresh and has been stored under anhydrous conditions.
Insufficient reaction time or temperature - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Some reactions may require extended reflux or specific temperature control to proceed to completion.
Impure starting materials - Purify starting esters and other reagents before use. Distillation is a common method for purifying liquid starting materials.

Problem 2: Formation of significant side products.

Possible Cause Solution
Hydrolysis of the ester starting material or product - This is a strong indicator of water contamination. Re-evaluate all drying procedures for glassware, solvents, and reagents.
Transesterification - Occurs when the alkoxide base does not match the alcohol portion of the ester. For example, using sodium methoxide with ethyl acetate will result in a mixture of ethyl and methyl esters.- Use a non-alkoxide base like NaH or LDA, or ensure the alkoxide base matches the ester.
Self-condensation of a single ester in a crossed Claisen reaction - In a crossed Claisen condensation, one ester should not have α-hydrogens to prevent self-condensation.- Alternatively, use a directed method where one ester is completely converted to its enolate with a strong, non-nucleophilic base like LDA before the second ester is added.

Data Presentation: Efficiency of Drying Agents

The following tables summarize the effectiveness of various drying agents in reducing the water content of common organic solvents. Data is presented as residual water content in parts per million (ppm).

Table 1: Drying Efficiency for Tetrahydrofuran (THF)

Drying AgentTime (h)Residual Water (ppm)
None ("wet")-~200-300
Sodium/Benzophenone4843.4
3Å Molecular Sieves (20% m/v)486.1
Activated Alumina (column)single pass<10

Table 2: Drying Efficiency for Ethanol

Drying AgentTime (h)Residual Water (ppm)
None ("wet")-1428.3
KOH powder (10% m/v)2426.4
3Å Molecular Sieves (20% m/v)1208.2

Experimental Protocols

Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol describes the synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide, generated in situ from sodium metal and ethanol.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Anhydrous ethyl acetate

  • 50% Acetic acid solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Glassware Preparation: All glassware (a round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried overnight at 125°C and assembled while hot under a nitrogen atmosphere.

  • Base Preparation: In the round-bottom flask, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas, so it must be done in a well-ventilated fume hood.

  • Reaction: Once all the sodium has reacted to form sodium ethoxide, add 250 mL of anhydrous ethyl acetate dropwise to the stirred solution.

  • Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add 50% acetic acid until the solution is acidic to litmus paper. Add 200 mL of saturated sodium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure. The product, ethyl acetoacetate, can be purified by vacuum distillation.

Protocol 2: Dieckmann Condensation of Diethyl Adipate

This intramolecular condensation is used to form a five-membered ring.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Diethyl adipate

  • Dry methanol

  • Saturated aqueous ammonium chloride

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is used.

  • Reaction: To a solution of diethyl adipate (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq) under a nitrogen atmosphere.

  • Initiation: Carefully add a catalytic amount of dry methanol to initiate the reaction.

  • Reflux: Heat the mixture to reflux for 20 hours.

  • Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the mixture with dichloromethane (DCM).

  • Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting β-keto ester by flash column chromatography.

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Work-up Dry_Glassware 1. Dry Glassware (Oven/Flame-Dry) Purify_Solvents 2. Prepare Anhydrous Solvents (<50 ppm H2O) Dry_Glassware->Purify_Solvents Dry_Reagents 3. Dry Reagents (e.g., vacuum oven) Purify_Solvents->Dry_Reagents Assemble_Apparatus 4. Assemble Apparatus (under inert gas) Dry_Reagents->Assemble_Apparatus Add_Reagents 5. Add Solvents and Reagents Assemble_Apparatus->Add_Reagents Run_Reaction 6. Run Reaction (Monitor by TLC/GC) Add_Reagents->Run_Reaction Workup 7. Quench and Aqueous Work-up Run_Reaction->Workup Purification 8. Dry and Purify Product Workup->Purification

Caption: Workflow for setting up an anhydrous β-keto ester reaction.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Moisture Was every component rigorously dried? Start->Check_Moisture Check_Base Was the correct base used and handled properly? Check_Moisture->Check_Base Yes Solution_Moisture Solution: Re-dry all glassware, solvents, and reagents. Check_Moisture->Solution_Moisture No Check_Conditions Were reaction time and temperature appropriate? Check_Base->Check_Conditions Yes Solution_Base Solution: Verify base choice, use fresh, dry base. Check_Base->Solution_Base No Check_Purity Were starting materials pure? Check_Conditions->Check_Purity Yes Solution_Conditions Solution: Monitor reaction progress and adjust conditions. Check_Conditions->Solution_Conditions No Solution_Purity Solution: Purify starting materials. Check_Purity->Solution_Purity No Success Yield Improved Check_Purity->Success Yes Solution_Moisture->Check_Base Solution_Base->Check_Conditions Solution_Conditions->Check_Purity Solution_Purity->Success

Caption: Troubleshooting flowchart for low yield in β-keto ester reactions.

References

Strategies to minimize byproduct formation in Claisen condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Claisen condensation reactions, with a focus on minimizing byproduct formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or No Formation of the Desired β-Keto Ester

Question: My Claisen condensation reaction is resulting in a low yield of the desired product, or the reaction is not proceeding at all. What are the common causes and how can I improve the yield?

Answer: Low yields in Claisen condensation can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The alkoxide base may be old or have decomposed due to exposure to atmospheric moisture. For instance, sodium ethoxide is highly moisture-sensitive.

    • Solution: Use a freshly prepared or properly stored alkoxide base. For reactions involving solid bases like NaOH or KOH, ensure the pellets are not coated with carbonate from atmospheric CO2.[1]

  • Inappropriate Base: The choice of base is critical. Using a hydroxide base can lead to saponification of the ester.[2] If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products.[2][3]

    • Solution: Use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[2][3] Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used, especially in crossed Claisen condensations.[4]

  • Insufficient Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount. This is because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[5][6]

    • Solution: Ensure at least one full equivalent of the base is used.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly influence the reaction outcome. Some reactions may require heating, while for others, elevated temperatures can promote side reactions and decomposition.[1][7]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][7] Experiment with different temperatures, starting from room temperature and adjusting as needed. A study on a specific Claisen condensation found that switching the solvent from ethanol to tetrahydrofuran (THF) dramatically reduced the reaction time from 20 hours to 10 minutes.[8]

  • Impure Reactants: Impurities in the starting esters can interfere with the reaction.

    • Solution: Ensure that the starting materials are pure and dry.

Issue 2: Formation of Multiple Byproducts

Question: My crude product shows multiple spots on TLC, indicating the formation of several byproducts. How can I minimize these and improve the selectivity of my reaction?

Answer: The formation of multiple products is a common challenge, especially in crossed Claisen condensations where four different products are possible.[9] Understanding the potential side reactions is key to minimizing them.

Common Byproducts and Minimization Strategies:

  • Self-Condensation Products (in Crossed Claisen Condensations): When two different enolizable esters are used, each can react with itself, leading to a mixture of four possible β-keto esters.[9]

    • Solution: To achieve a good yield of a single product, one of the esters should be non-enolizable (i.e., lack α-hydrogens), such as esters of aromatic acids, formic acid, or carbonates.[9][10] Using an excess of the non-enolizable ester can also favor the formation of the desired cross-condensation product.[5][10]

  • Saponification Products: The use of hydroxide bases (like NaOH or KOH) can lead to the hydrolysis of the ester starting material or product into a carboxylate salt.[2]

    • Solution: Avoid using hydroxide bases. Instead, use an alkoxide base like sodium ethoxide or sodium methoxide.[11]

  • Transesterification Products: If the alkoxide base does not match the ester's alkoxy group (e.g., using sodium methoxide with an ethyl ester), an equilibrium will be established, leading to the formation of a different ester and complicating the product mixture.[3]

    • Solution: Always match the alkoxide base to the ester's alcohol component.[2] For instance, use sodium ethoxide with ethyl esters.

  • Products from Competing Aldol-type Reactions: If a ketone or aldehyde is used as one of the carbonyl components (a variation of the Claisen condensation), self-condensation of the ketone or aldehyde can occur.[7]

    • Solution: This can be minimized by using an excess of the ketone relative to the aldehyde.[7] In some cases, pre-forming the enolate of the desired reactant before adding the second reactant can improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen condensation, and why is a stoichiometric amount required?

A1: The base in a Claisen condensation serves two primary purposes. First, it deprotonates the α-carbon of an ester to form a nucleophilic enolate.[4][9] Second, and crucially, it deprotonates the product β-keto ester. The α-hydrogens of the β-keto ester are significantly more acidic than those of the starting ester.[5][9] This final deprotonation step is thermodynamically favorable and shifts the reaction equilibrium towards the product, driving the condensation to completion.[5][6] Because this final deprotonation consumes the base, a stoichiometric amount (at least one equivalent) is necessary.

Q2: Can I use a different base like sodium hydride (NaH)?

A2: Yes, strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be used and may even improve reaction yields.[11] These bases offer the advantage of irreversibly deprotonating the starting ester to form the enolate, which can lead to cleaner reactions.

Q3: How can "green chemistry" principles be applied to Claisen condensations?

A3: Green chemistry approaches can make Claisen condensations more environmentally friendly. One such method is performing the reaction under solvent-free conditions, for example, by grinding the reactants with a solid catalyst.[12] This can reduce waste, shorten reaction times, and simplify product isolation.[12][13] Microwave-assisted synthesis is another technique that can dramatically reduce reaction times.[12]

Q4: What is the Dieckmann condensation?

A4: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[9][10] In this reaction, a molecule containing two ester groups reacts with itself in the presence of a base to form a cyclic β-keto ester. This method is particularly useful for forming five- and six-membered rings.[5]

Q5: How can I monitor the progress of my Claisen condensation reaction?

A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete and avoid unnecessary heating or extended reaction times that could lead to byproduct formation.

Data Presentation

Table 1: Optimization of Claisen Condensation in a Continuous Flow Reactor

The following table summarizes the results from an optimization study of a Claisen condensation reaction, demonstrating the impact of reaction time, temperature, and reagent equivalents on product yield.

EntryTime (min)Temperature (°C)Diethyl oxalate and sodium ethoxide equivalentsConversion (%)Product Yield (%)
12201.088.183.6
22201.493.990.1
32401.085.981.2
42401.491.988.5
58201.091.586.0
68201.493.788.9
78401.086.782.2
88401.492.888.6
95301.299.796.5
105301.493.488.6
115301.299.897.0

Data adapted from a study on fast Claisen condensation reaction optimization.[14]

Experimental Protocols

Protocol 1: General Procedure for a Crossed Claisen Condensation

This protocol describes a typical procedure for a crossed Claisen condensation between an enolizable ester and a non-enolizable ester.

Materials:

  • Non-enolizable ester (e.g., ethyl benzoate) (1.2 equivalents)

  • Enolizable ester (e.g., ethyl acetate) (1.0 equivalent)

  • Sodium ethoxide (1.2 equivalents)

  • Anhydrous ethanol (solvent)

  • 1 M HCl (for acidic workup)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • To a solution of the non-enolizable ester (1.2 eq) in dry ethanol under an inert atmosphere (e.g., argon), add sodium ethoxide (1.2 eq).

  • Stir the mixture at room temperature.

  • Add the enolizable ester (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate amount of time (monitor by TLC).

  • Once the reaction is complete, quench with 1 M HCl.

  • Add brine solution and extract the mixture with ethyl acetate (3 times).

  • Combine the organic phases, wash with brine, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol is an example of a green chemistry approach to a Claisen-type reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)

  • Acetophenone (1.0 equivalent)

  • Solid Sodium Hydroxide (NaOH) (catalyst)

  • Mortar and pestle

  • Cold water

Procedure:

  • Place the acetophenone (1.0 eq) and solid NaOH in a mortar.

  • Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.

  • Add the aromatic aldehyde (1.0 eq) to the mortar.

  • Continue grinding the mixture vigorously. The reaction is often complete in 5-15 minutes, and the mixture may turn into a thick paste and then solidify.[12]

  • Transfer the solid product to a beaker and add cold water to dissolve the NaOH.

  • Collect the crude product by suction filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral to obtain the purified chalcone product.[12]

Visualizations

Troubleshooting_Claisen_Condensation start_node Low Yield or Multiple Products check_base Check Base & Stoichiometry start_node->check_base check_reactants Verify Reactant Purity & Type start_node->check_reactants check_conditions Optimize Reaction Conditions start_node->check_conditions issue_saponification Saponification? check_base->issue_saponification issue_transesterification Transesterification? check_base->issue_transesterification issue_stoichiometry Sub-stoichiometric base? check_base->issue_stoichiometry issue_crossed_claisen Crossed Claisen with two enolizable esters? check_reactants->issue_crossed_claisen issue_temp_time Suboptimal Temp/Time? check_conditions->issue_temp_time issue_saponification->issue_transesterification No solution_base_type Use alkoxide base (e.g., NaOEt) issue_saponification->solution_base_type Yes issue_transesterification->issue_stoichiometry No solution_match_alkoxide Match alkoxide to ester alkyl group issue_transesterification->solution_match_alkoxide Yes solution_stoichiometry Use >= 1 equivalent of base issue_stoichiometry->solution_stoichiometry Yes solution_non_enolizable Use one non-enolizable ester in excess issue_crossed_claisen->solution_non_enolizable Yes solution_optimize_conditions Monitor by TLC; optimize T and time issue_temp_time->solution_optimize_conditions Yes

Caption: Troubleshooting workflow for common issues in Claisen condensation.

Byproduct_Minimization_Strategies main_topic Strategies to Minimize Byproducts cat_base Base Selection main_topic->cat_base cat_reactants Reactant Choice & Stoichiometry main_topic->cat_reactants cat_conditions Reaction Conditions main_topic->cat_conditions strategy1 Match alkoxide to ester (prevents transesterification) cat_base->strategy1 strategy2 Avoid hydroxide bases (prevents saponification) cat_base->strategy2 strategy3 Use >= 1 eq. of base (drives equilibrium) cat_base->strategy3 strategy4 Use one non-enolizable ester (for crossed Claisen) cat_reactants->strategy4 strategy5 Use excess of non-enolizable partner cat_reactants->strategy5 strategy6 Optimize temperature and time cat_conditions->strategy6 strategy7 Consider solvent-free or microwave conditions cat_conditions->strategy7

Caption: Key strategies for minimizing byproduct formation in Claisen condensation.

References

Validation & Comparative

A Comparative Guide to the NMR and MS Analysis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate. It includes detailed experimental protocols, predicted spectral data, and an objective evaluation of how each technique contributes to the structural elucidation of this compound. This information is intended to assist researchers in selecting the appropriate analytical methods and in interpreting the resulting data.

Introduction

This compound is a beta-keto ester of interest in synthetic organic chemistry and drug discovery. Its structural characterization is crucial for quality control and for understanding its reactivity and potential biological activity. Due to the presence of various functional groups and the phenomenon of keto-enol tautomerism, a combination of analytical techniques is often necessary for a complete structural assignment. This guide focuses on the application of NMR and MS for this purpose.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectral fragmentation data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
Assignment (Keto-form) Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
Ar-H7.95 - 7.15m-
CH₂4.05s-
OCH₃3.75s-
Assignment (Enol-form) Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
Enol-OH12.5 (broad)s-
Ar-H7.80 - 7.10m-
=CH5.90s-
OCH₃3.80s-
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
Assignment (Keto-form) Predicted δ (ppm) Assignment (Enol-form) Predicted δ (ppm)
C=O (ketone)195.0C=O (ester)172.0
C=O (ester)168.0C-O (enol)170.0
Ar-C (C-F)162.0 (d, ¹JCF ≈ 250 Hz)Ar-C (C-F)161.0 (d, ¹JCF ≈ 250 Hz)
Ar-CH135.0 - 115.0Ar-CH134.0 - 116.0
Ar-C125.0Ar-C124.0
CH₂46.0=CH90.0
OCH₃52.5OCH₃52.0
Table 3: Predicted Key Mass Spectral Fragments (Electron Ionization - EI)
m/z Proposed Fragment Ion Fragmentation Pathway
196[M]⁺Molecular Ion
165[M - OCH₃]⁺Loss of methoxy radical
137[M - COOCH₃]⁺Loss of carbomethoxy radical
123[C₇H₄FO]⁺α-cleavage, loss of CH₂COOCH₃ radical
95[C₆H₄F]⁺Loss of CO from [C₇H₄FO]⁺

Experimental Protocols

Detailed methodologies for acquiring NMR and MS data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 seconds

    • Relaxation Delay: 2 seconds

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add 0.1% formic acid to the final solution to promote protonation.

Instrument Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound using NMR and MS.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Methyl 3-(2-fluorophenyl)- 3-oxopropanoate NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Analysis Dissolve in CDCl₃ MS_Analysis Mass Spectrometry (ESI-MS) Sample->MS_Analysis Dissolve and Dilute NMR_Data Chemical Shifts Coupling Constants Keto-Enol Ratio NMR_Analysis->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Analysis->MS_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the NMR and MS analysis of this compound.

Comparison of Techniques

Analytical Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy - Number of different proton environments- Chemical environment of protons- Connectivity of protons (through coupling)- Ratio of keto to enol tautomers- Non-destructive- Provides detailed structural information- Quantitative analysis of tautomers is possible- Requires relatively pure sample- Can be complex to interpret for molecules with overlapping signals
¹³C NMR Spectroscopy - Number of different carbon environments- Chemical environment of carbons (functional groups)- Complements ¹H NMR data- Good for identifying key functional groups (e.g., carbonyls)- Lower sensitivity than ¹H NMR- Longer acquisition times
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high resolution MS)- Structural information from fragmentation patterns- High sensitivity (requires very small sample amounts)- Provides molecular weight information, confirming the molecular formula- Isomeric and isobaric compounds can be difficult to distinguish- Fragmentation can be complex and may not always provide unambiguous structural information

Conclusion

Both NMR and MS are indispensable techniques for the complete structural characterization of this compound. NMR spectroscopy, particularly ¹H NMR, is unparalleled in its ability to provide detailed information about the molecular framework and to quantify the keto-enol tautomeric equilibrium. Mass spectrometry is crucial for confirming the molecular weight and providing complementary structural information through its fragmentation patterns. For unambiguous structure elucidation, a combined approach utilizing both techniques is highly recommended.

A Comparative Guide to the ¹H NMR Spectrum of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum of Methyl 3-(2-fluorophenyl)-3-oxopropanoate and compares it with its non-fluorinated and para-fluorinated analogs. The objective is to offer a clear understanding of the spectral features, including the influence of the fluorine substituent and the presence of keto-enol tautomerism.

Spectral Data Comparison

The ¹H NMR spectra of β-ketoesters like this compound are characterized by the presence of two tautomeric forms in solution: the keto and the enol forms. The equilibrium between these tautomers is influenced by factors such as the solvent and substituents on the aromatic ring. The following table summarizes the ¹H NMR spectral data for the target compound and its analogs in CDCl₃.

Note: Specific experimental data for this compound is not widely available in the literature. The data presented here is predicted based on established substituent effects and analysis of closely related analogs. Data for the comparison compounds are based on reported literature values for similar structures.

Table 1: ¹H NMR Spectral Data of Methyl 3-Aryl-3-oxopropanoates in CDCl₃

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) Keto -CH₂-~4.05s2H-
Keto -OCH₃~3.75s3H-
Enol =CH-~5.70s1H-
Enol -OCH₃~3.80s3H-
Enol -OH~12.5s1H-
Aromatic~7.10-7.95m4H-
Methyl 3-phenyl-3-oxopropanoate (Reference) Keto -CH₂-3.98s2H-
Keto -OCH₃3.74s3H-
Enol =CH-5.65s1H-
Enol -OCH₃3.79s3H-
Enol -OH12.50s1H-
Aromatic7.45-7.95m5H-
Methyl 3-(4-fluorophenyl)-3-oxopropanoate (Reference) Keto -CH₂-3.96s2H-
Keto -OCH₃3.73s3H-
Enol =CH-5.62s1H-
Enol -OCH₃3.78s3H-
Enol -OH12.45s1H-
Aromatic7.10-8.00m4H-

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ is expected to show distinct signals for both the keto and enol tautomers.

  • Keto Tautomer:

    • A singlet integrating to 2H around δ 4.05 ppm is assigned to the active methylene protons (H₂).

    • A sharp singlet integrating to 3H at approximately δ 3.75 ppm corresponds to the methyl ester protons (H₃).

    • The aromatic protons are expected to appear as a complex multiplet between δ 7.10-7.95 ppm . The ortho-fluorine substituent will induce further splitting of the adjacent aromatic protons.

  • Enol Tautomer:

    • A singlet at a downfield chemical shift of around δ 12.5 ppm is characteristic of the enolic hydroxyl proton (H₄), which is involved in a strong intramolecular hydrogen bond.

    • A singlet at approximately δ 5.70 ppm is attributed to the vinylic proton (H₅).

    • The methyl ester protons (H₆) of the enol form typically appear slightly downfield compared to the keto form, around δ 3.80 ppm .

The relative integration of the keto methylene protons and the enol vinyl proton can be used to determine the keto-enol ratio in the solvent used.

Comparative Analysis

  • Effect of the Fluorine Substituent: The primary influence of the fluorine atom is on the chemical shifts of the aromatic protons. In the 2-fluoro isomer, the aromatic region will be more complex due to fluorine-proton coupling. The electron-withdrawing nature of fluorine is expected to cause a general downfield shift of the aromatic signals compared to the non-fluorinated analog.

  • Positional Isomerism (2-fluoro vs. 4-fluoro): The position of the fluorine atom significantly affects the splitting patterns of the aromatic protons. In the 4-fluoro analog, the aromatic region often simplifies to two apparent triplets or doublets of doublets due to symmetry. In contrast, the 2-fluoro substitution in the target compound is predicted to result in a more complex and less symmetrical pattern for the four aromatic protons.

Logical Relationship of ¹H NMR Signals

The following diagram illustrates the correlation between the different protons in this compound and their expected signals in the ¹H NMR spectrum.

G This compound: Proton Environments cluster_structure Chemical Structure img keto_ch2 Keto -CH₂ δ ~4.05 ppm s, 2H keto_och3 Keto -OCH₃ δ ~3.75 ppm s, 3H enol_ch Enol =CH- δ ~5.70 ppm s, 1H enol_och3 Enol -OCH₃ δ ~3.80 ppm s, 3H enol_oh Enol -OH δ ~12.5 ppm s, 1H aromatic Aromatic δ ~7.10-7.95 ppm m, 4H H₂ H₂ H₂->keto_ch2 H₃ H₃ H₃->keto_och3 H₅ H₅ H₅->enol_ch H₆ H₆ H₆->enol_och3 H₄ H₄ H₄->enol_oh Ar-H Ar-H Ar-H->aromatic

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Methyl 3-(2-fluorophenyl)-3-oxopropanoate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparative analysis of the electron ionization (EI) mass spectral fragmentation of Methyl 3-(2-fluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of interest in synthetic chemistry, against its well-characterized non-fluorinated counterpart, Methyl 3-oxo-3-phenylpropanoate. Understanding the influence of the fluorine substituent on the fragmentation pathways is crucial for the unambiguous identification and characterization of related fluorinated compounds.

The Impact of Fluorine on Fragmentation

The introduction of a fluorine atom to the phenyl ring in this compound is predicted to significantly influence its mass spectral fragmentation behavior compared to the non-fluorinated analog, Methyl 3-oxo-3-phenylpropanoate. The fragmentation of β-keto esters is primarily governed by α-cleavage and McLafferty-type rearrangements. The high electronegativity of the fluorine atom can alter the electron distribution within the molecule, affecting the stability of the resulting fragment ions and potentially favoring or disfavoring certain fragmentation pathways.

Predicted Fragmentation of this compound

Based on established fragmentation mechanisms of β-keto esters and fluorinated aromatic compounds, the following key fragmentation pathways are predicted for this compound under electron ionization:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

    • Cleavage between the benzoyl carbonyl and the adjacent methylene group is expected to yield a stable 2-fluorobenzoyl cation.

    • Cleavage of the C-C bond between the two carbonyl groups can lead to the formation of a methoxycarbonylmethyl radical and the 2-fluorobenzoyl cation.

  • McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen. In this case, a hydrogen atom from the methylene group can be transferred to the ester carbonyl oxygen, followed by the elimination of a neutral molecule of methyl acrylate, resulting in a radical cation of 2-fluoroacetophenone.

  • Loss of Small Molecules: The molecular ion may also undergo the loss of small, stable neutral molecules such as carbon monoxide (CO), a methoxy radical (•OCH₃), or a methyl radical (•CH₃).

Comparative Analysis of Fragmentation Patterns

The following table summarizes the predicted key fragment ions for this compound and the observed fragment ions for its non-fluorinated analog, Methyl 3-oxo-3-phenylpropanoate.

Predicted m/z for this compoundObserved m/z for Methyl 3-oxo-3-phenylpropanoateProposed Fragment Ion/StructureFragmentation Pathway
196178[M]⁺• (Molecular Ion)-
165147[M - •OCH₃]⁺α-Cleavage at the ester group
137119[M - •COOCH₃]⁺α-Cleavage
123105[2-F-C₆H₄CO]⁺ / [C₆H₅CO]⁺α-Cleavage
9577[C₆H₄F]⁺ / [C₆H₅]⁺Loss of CO from the benzoyl cation

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound is illustrated in the following diagram:

fragmentation_pathway cluster_alpha α-Cleavage cluster_co_loss Loss of CO cluster_mclafferty McLafferty Rearrangement M [C₁₀H₉FO₃]⁺• m/z 196 (Molecular Ion) F1 [C₉H₆FO₂]⁺ m/z 165 M->F1 - •OCH₃ F2 [C₇H₄FO]⁺ m/z 123 (2-Fluorobenzoyl cation) M->F2 - •CH₂COOCH₃ F4 [C₈H₇FO₂]⁺• m/z 154 M->F4 - C₂H₂O F3 [C₆H₄F]⁺ m/z 95 F2->F3 - CO F5 [C₂H₃O₂]• m/z 59

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound and its analogs using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an electron ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

Sample Preparation:

Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. A 1 µL aliquot is then injected into the GC-MS system.

This guide provides a predictive framework for the mass spectrometric fragmentation of this compound, offering a valuable resource for researchers engaged in the analysis and characterization of fluorinated aromatic compounds. The comparison with its non-fluorinated analog highlights the influence of the fluoro substituent on the fragmentation pathways, aiding in the confident identification of these molecules.

A Comparative Analysis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate and Other Prominent β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 3-(2-fluorophenyl)-3-oxopropanoate with other commonly utilized β-ketoesters, namely Ethyl acetoacetate and Methyl 3-oxo-3-phenylpropanoate. The focus is on physicochemical properties, reactivity, and applications in synthesis, supported by experimental data and protocols to aid researchers in compound selection and experimental design.

Introduction to β-Ketoesters

β-Ketoesters are a versatile class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique arrangement confers significant reactivity, particularly due to the acidity of the α-hydrogens located on the methylene bridge between the two carbonyl groups.[1] This acidity allows for the easy formation of a resonance-stabilized enolate, making β-ketoesters crucial intermediates in a wide array of carbon-carbon bond-forming reactions.

This guide compares three key β-ketoesters:

  • This compound: An aromatic β-ketoester featuring an electron-withdrawing fluorine atom on the phenyl ring.

  • Ethyl acetoacetate: A classic aliphatic β-ketoester, widely used in acetoacetic ester synthesis.[1][2]

  • Methyl 3-oxo-3-phenylpropanoate: A foundational aromatic β-ketoester, serving as a direct structural analog to the fluorinated compound.

The comparison will highlight how the electronic and steric properties of the substituent (2-fluorophenyl, phenyl, or methyl) influence the compound's behavior and utility in organic synthesis and drug discovery.

Comparative Physicochemical Properties

The physical and chemical properties of β-ketoesters are fundamental to their handling, reactivity, and reaction kinetics. The table below summarizes key data for the selected compounds.

PropertyThis compoundEthyl AcetoacetateMethyl 3-oxo-3-phenylpropanoate
Molecular Formula C₁₀H₉FO₃C₆H₁₀O₃C₁₀H₁₀O₃
Molecular Weight 196.18 g/mol 130.14 g/mol [3]178.18 g/mol [4]
Appearance Not specifiedColorless liquid[3][5]Solid
Boiling Point Not specified~181 °C[3]Not specified
Melting Point Not specified~ -43 to -45 °C[3][6]Not specified
Density Not specified~1.02 g/cm³[3]Not specified
pKa (α-proton) Estimated ~10-11~11[7]~11

Note: Data for this compound is less commonly published; values are often inferred from similar structures.

Reactivity and Synthetic Applications

The reactivity of β-ketoesters is dominated by the acidic α-proton, which facilitates the formation of a nucleophilic enolate. This enolate is a cornerstone of classic organic reactions, including alkylations, acylations, and condensation reactions.

Key Points of Comparison:

  • Acidity and Enolate Formation: The pKa of the α-hydrogens for β-ketoesters is typically around 11, making them readily deprotonated by common bases like alkoxides.[7] The electron-withdrawing nature of the 2-fluorophenyl group in this compound is expected to slightly increase the acidity of the α-proton compared to the unsubstituted Methyl 3-oxo-3-phenylpropanoate, potentially leading to faster enolate formation.

  • Electrophilicity: The presence of the electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the adjacent carbonyl carbon. This can enhance the rate of nucleophilic attack at this position. Studies on analogous structures suggest that electron-withdrawing groups on the phenyl ring accelerate reaction rates in condensations where the β-ketoester acts as the nucleophile.[8]

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[9][10] All three esters are excellent substrates. The enhanced reactivity of this compound may lead to higher yields or faster reaction times under milder conditions compared to its non-fluorinated counterpart.

  • Synthesis of Heterocycles: β-Ketoesters are invaluable precursors for synthesizing a wide variety of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, which form the core of many pharmaceutical agents.[11][12][13] For example, the reaction of a β-ketoester with hydrazine or its derivatives is a standard and efficient method for preparing pyrazolones.[12] The substituent on the β-ketoester is directly incorporated into the final heterocyclic product, making compounds like this compound useful for creating fluorinated drug candidates.[14][15][16]

Application in Drug Development

The utility of β-ketoesters extends significantly into medicinal chemistry and drug development. They serve as critical building blocks for molecules with demonstrated biological activity.

  • Bioisosteric Replacement: Fluorine is often incorporated into drug candidates to modulate metabolic stability, lipophilicity, and binding affinity. The 2-fluorophenyl moiety of this compound makes it a valuable synthon for introducing fluorine into a target molecule.

  • Scaffold for Bioactive Molecules: The products derived from β-ketoesters are often biologically active. Dihydropyridines, synthesized via the Hantzsch reaction using β-ketoesters, are a well-known class of calcium channel blockers.[8] Furthermore, various β-keto ester derivatives have been designed and investigated for their potential as antibacterial agents by mimicking the structure of bacterial quorum-sensing molecules.[17]

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the base-catalyzed condensation of a β-ketoester with an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • β-ketoester (e.g., Ethyl acetoacetate) (1.1 eq)[18]

  • Base catalyst (e.g., Piperidine) (0.1 eq)[18]

  • Solvent (e.g., Ethanol or Toluene)

  • Round-bottom flask equipped with a condenser (and Dean-Stark trap if using Toluene)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 eq), the β-ketoester (1.1 eq), and the solvent.[18]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.[18]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically followed by spontaneous dehydration to yield the α,β-unsaturated product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to neutralize the catalyst. Subsequently, wash with saturated sodium bicarbonate solution and brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[18]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure α,β-unsaturated product.[18]

Visualizations

Workflow and Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a common synthetic application of β-ketoesters.

G A Setup (Aldehyde, β-Ketoester, Solvent) B Catalyst Addition (Piperidine) A->B 1. C Reaction (Stir / Reflux) B->C 2. D Workup & Extraction (Quench, Wash) C->D 3. E Drying & Concentration D->E 4. F Purification (Chromatography) E->F 5. G Pure Product F->G 6.

Caption: A typical experimental workflow for the Knoevenagel condensation.

G sub β-Ketoester + Hydrazine Derivative product Pyrazolone (Heterocycle) sub->product Reflux reagents Solvent (e.g., Ethanol) Acid (e.g., Acetic Acid) reagents->product

Caption: General synthetic pathway for Pyrazolone synthesis from β-ketoesters.

Conclusion

While Ethyl acetoacetate remains a workhorse for general aliphatic synthesis and Methyl 3-oxo-3-phenylpropanoate serves as a standard for aromatic systems, This compound offers distinct advantages for specialized applications, particularly in medicinal chemistry. The presence of the 2-fluoro substituent is expected to enhance the reactivity of the α-proton and the adjacent carbonyl group due to its electron-withdrawing inductive effect. This can lead to improved reaction kinetics and provides a direct route for incorporating fluorine into complex molecules, a common strategy in modern drug design to improve pharmacokinetic and pharmacodynamic properties. The choice between these β-ketoesters will ultimately depend on the specific synthetic target, desired reactivity, and the importance of fluorine substitution in the final product.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. Methyl 3-(2-fluorophenyl)-3-oxopropanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical strategy.

The primary challenge in the HPLC analysis of β-keto esters like this compound lies in the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two forms. This can often lead to poor peak shapes and inaccurate quantification.[1] Strategies to overcome this include the use of mixed-mode chromatography, elevated column temperatures, or the use of acidic mobile phases to promote the predominance of one tautomeric form.[1]

This guide will compare two primary reversed-phase HPLC approaches: a standard C18 column method and an alternative method employing a column with a different selectivity, such as a Phenyl-Hexyl column.

Experimental Protocols

A detailed experimental protocol for a representative reversed-phase HPLC method for the purity assessment of this compound is provided below. This protocol can be adapted and optimized for different HPLC systems and column chemistries.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Alternative column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Reference standard of this compound (purity > 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Acetic Acid) (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with the mobile phase.

Chromatographic Conditions:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 0-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% B0-10 min: 30-70% B10-15 min: 70% B15-16 min: 70-30% B16-20 min: 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 35 °C40 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL

Performance Comparison

The following table summarizes the hypothetical performance data for the two HPLC methods, providing a clear comparison of their key analytical parameters.

Performance ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (Main Peak) ~12.5 min~8.2 min
Theoretical Plates > 150,000> 180,000
Tailing Factor < 1.2< 1.1
Resolution (Main Peak vs. Closest Impurity) 2.53.1
Linearity (R²) (0.01 - 0.5 mg/mL) 0.99950.9998
Limit of Detection (LOD) 0.001 mg/mL0.0008 mg/mL
Limit of Quantification (LOQ) 0.003 mg/mL0.0025 mg/mL
Precision (%RSD, n=6) < 0.5%< 0.4%
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 100.8%

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the logical flow of the HPLC purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_sample Dilute with Mobile Phase dissolve_sample->dilute_sample dilute_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate

Caption: Workflow for HPLC purity assessment.

Method_Comparison_Logic cluster_methodA Method A cluster_methodB Method B start Purity Assessment of This compound colA C18 Column start->colA colB Phenyl-Hexyl Column start->colB mobA ACN/Water/Formic Acid colA->mobA tempA 35 °C mobA->tempA resA Good Resolution Standard Runtime tempA->resA decision Select Optimal Method based on: - Resolution of Impurities - Analysis Time - Peak Shape resA->decision mobB ACN/Water/Acetic Acid colB->mobB tempB 40 °C mobB->tempB resB Improved Resolution Shorter Runtime tempB->resB resB->decision

Caption: Logical comparison of HPLC methods.

Discussion and Conclusion

Both Method A (C18 column) and Method B (Phenyl-Hexyl column) are capable of providing accurate and precise purity assessments for this compound.

  • Method A represents a robust, general-purpose approach that is widely applicable. The C18 stationary phase provides good hydrophobic retention for a broad range of compounds.

  • Method B , utilizing a Phenyl-Hexyl column, offers alternative selectivity. The phenyl groups in the stationary phase can provide unique π-π interactions with the aromatic ring of the analyte and related impurities, potentially leading to improved resolution of critical pairs. The slightly higher temperature and flow rate also contribute to a shorter analysis time.

The choice between these methods will depend on the specific impurity profile of the sample. If closely eluting impurities are present, the alternative selectivity of the Phenyl-Hexyl column in Method B may be advantageous. For routine quality control where the impurity profile is well-characterized, the more standard C18 method may be sufficient.

It is crucial to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. By carefully considering the analytical challenges and comparing the performance of different HPLC methods, researchers can confidently determine the purity of this compound, ensuring the quality and integrity of their downstream applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pharmacologically relevant scaffolds is a cornerstone of innovation. This guide provides a detailed comparison of the traditional Hantzsch synthesis and modern microwave-assisted techniques for the preparation of fluorophenyl-substituted 1,4-dihydropyridines, a class of compounds with significant therapeutic potential.

The Hantzsch reaction, a classic multi-component reaction first reported in 1881, has long been a reliable method for synthesizing dihydropyridines.[1] However, the advent of microwave-assisted organic synthesis (MAOS) has offered a powerful alternative, promising dramatically reduced reaction times and often improved yields.[2] This guide presents a quantitative comparison of these two methods for the synthesis of a representative fluorophenyl compound, diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, supported by detailed experimental protocols and a visual workflow analysis.

Performance Comparison: Conventional vs. Microwave Synthesis

The following table summarizes the key performance indicators for the synthesis of diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate via conventional Hantzsch reaction and a microwave-assisted approach.

ParameterConventional Hantzsch SynthesisMicrowave-Assisted Synthesis
Reaction Time 4 - 12 hours[3]3 - 5 minutes[2]
Yield ~70-80%~90-95%
Energy Source Conventional heating (reflux)[1]Microwave irradiation
Solvent Typically ethanol or similar alcohol[4]Can be performed solvent-free or in a minimal amount of a high-boiling solvent
Work-up Standard extraction and purificationOften simpler, with direct precipitation of the product

Experimental Protocols

Detailed methodologies for both the conventional and microwave-assisted synthesis of diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate are provided below.

Conventional Hantzsch Synthesis Protocol

This protocol is a typical procedure for the Hantzsch reaction using conventional heating.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl acetoacetate (2 equivalents)

  • Ammonia solution (e.g., concentrated ammonium hydroxide)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Add a concentrated ammonia solution (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent is removed under reduced pressure.

  • The crude product is collected by filtration and washed with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Microwave-Assisted Synthesis Protocol

This protocol outlines a rapid and efficient solvent-free synthesis using microwave irradiation.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

Procedure:

  • In a microwave-safe reaction vessel, combine 4-fluorobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 150-300 W) and temperature (e.g., 100-120 °C) for 3-5 minutes.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • The solidified product is then triturated with a small amount of cold ethanol.

  • The pure product is collected by filtration and dried.

Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows of the conventional Hantzsch and microwave-assisted syntheses.

G cluster_0 Conventional Hantzsch Synthesis cluster_1 Microwave-Assisted Synthesis A Mixing Reactants in Solvent B Prolonged Reflux (4-12h) A->B C Cooling and Precipitation/Evaporation B->C D Filtration and Washing C->D E Recrystallization D->E F Mixing Neat Reactants G Microwave Irradiation (3-5 min) F->G H Cooling and Solidification G->H I Trituration and Filtration H->I

A simplified workflow comparison of conventional Hantzsch and microwave-assisted synthesis.

Conclusion

The comparison clearly demonstrates the significant advantages of microwave-assisted synthesis over the conventional Hantzsch method for the preparation of fluorophenyl dihydropyridines. The microwave approach offers a much faster, more efficient, and often higher-yielding route to these valuable compounds.[2] For researchers in drug discovery and development, the adoption of microwave technology can accelerate the synthesis of new chemical entities, facilitating more rapid screening and lead optimization. While the classical Hantzsch synthesis remains a viable and historically important method, the benefits of microwave assistance in terms of speed and efficiency are undeniable for modern synthetic chemistry.

References

A Comparative Analysis of the Reactivity of Methyl 3-(2-fluorophenyl)-3-oxopropanoate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Methyl 3-(2-fluorophenyl)-3-oxopropanoate and its non-fluorinated counterpart, Methyl 3-oxo-3-phenylpropanoate. The introduction of a fluorine atom at the ortho position of the phenyl ring significantly influences the electronic properties of the molecule, leading to notable differences in reactivity. This document outlines these differences with a focus on keto-enol tautomerism, nucleophilic acyl substitution, and decarboxylation reactions. While direct quantitative kinetic and equilibrium data for this compound is limited in publicly available literature, this guide extrapolates expected reactivity based on established principles of physical organic chemistry and data from analogous compounds.

Executive Summary of Reactivity Comparison

The presence of the electron-withdrawing fluorine atom in this compound is anticipated to increase the electrophilicity of the carbonyl carbons and the acidity of the α-protons compared to its non-fluorinated analog. This leads to the following expected differences in reactivity:

  • Keto-Enol Tautomerism: The equilibrium is likely to shift more towards the enol form for the fluorinated compound due to the stabilization of the enolate intermediate. The rate of enolization is also expected to be faster.

  • Nucleophilic Acyl Substitution: The fluorinated analog is predicted to be more reactive towards nucleophiles at both the ketonic and ester carbonyl groups due to the increased partial positive charge on these carbons.

  • Decarboxylation: Following hydrolysis to the corresponding β-keto acid, the fluorinated derivative is expected to undergo decarboxylation at a faster rate.

Data Presentation

While specific experimental data directly comparing the two title compounds is scarce, the following tables provide a qualitative and semi-quantitative comparison based on known electronic effects of fluorine substituents on related β-keto esters.

Table 1: Comparison of Keto-Enol Tautomerism Properties

PropertyMethyl 3-oxo-3-phenylpropanoateThis compound (Predicted)Rationale
Enol Content at Equilibrium LowerHigherThe electron-withdrawing fluorine atom stabilizes the negative charge of the enolate, shifting the equilibrium towards the enol form.
Rate of Enolization SlowerFasterThe increased acidity of the α-protons in the fluorinated compound leads to a faster deprotonation and subsequent enolization.
Acidity of α-protons (pKa) HigherLowerThe inductive effect of the ortho-fluorine atom increases the acidity of the methylene protons.

Table 2: Predicted Relative Rates of Key Reactions

Reaction TypeRelative Rate for Methyl 3-oxo-3-phenylpropanoateRelative Rate for this compoundRationale
Hydrolysis (Nucleophilic Acyl Substitution) SlowerFasterThe electron-withdrawing fluorine increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide.
Decarboxylation (of the corresponding β-keto acid) SlowerFasterThe fluorine substituent stabilizes the developing negative charge on the α-carbon in the transition state of the decarboxylation reaction.

Theoretical Framework and Reaction Pathways

The reactivity of β-keto esters is governed by the interplay of the two carbonyl groups and the acidic α-protons. The introduction of a fluorine atom alters the electronic landscape of the molecule, influencing the stability of intermediates and transition states.

Reactivity_Comparison_Logic Figure 1. Logical Flow of Reactivity Comparison cluster_fluorinated This compound cluster_nonfluorinated Methyl 3-oxo-3-phenylpropanoate F_compound Fluorinated Analog F_effect Electron-withdrawing -I effect of Fluorine F_compound->F_effect NF_compound Non-fluorinated Analog Higher_Reactivity Higher Reactivity in: Increased_Electrophilicity Increased Electrophilicity of Carbonyl Carbons F_effect->Increased_Electrophilicity Increased_Acidity Increased Acidity of α-Protons F_effect->Increased_Acidity Increased_Electrophilicity->Higher_Reactivity Increased_Acidity->Higher_Reactivity Keto_Enol Keto-Enol Equilibrium (favors enol) Higher_Reactivity->Keto_Enol NAS Nucleophilic Acyl Substitution Higher_Reactivity->NAS Decarboxylation Decarboxylation Higher_Reactivity->Decarboxylation

Figure 1. Logical Flow of Reactivity Comparison

Experimental Protocols

The following are generalized experimental protocols that can be adapted to quantitatively compare the reactivity of this compound and its non-fluorinated analog.

Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy

Objective: To determine the relative concentrations of the keto and enol tautomers at equilibrium in different solvents.

Methodology:

  • Sample Preparation: Prepare solutions of known concentration (e.g., 0.1 M) of both the fluorinated and non-fluorinated β-keto esters in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol forms. For the keto form, the α-methylene protons typically appear as a singlet. For the enol form, the vinylic proton appears as a singlet, and the enolic hydroxyl proton is also observable.

    • Integrate the area of a non-overlapping peak corresponding to the keto form (e.g., the α-methylene protons) and a non-overlapping peak for the enol form (e.g., the vinylic proton).

    • Calculate the percentage of the enol form using the following equation: % Enol = [Area(enol) / (Area(enol) + (Area(keto)/2))] * 100 (Note: The keto methylene peak integration is divided by two as it represents two protons.)

    • The equilibrium constant (K_eq) is then calculated as: K_eq = [Enol] / [Keto] = (% Enol) / (100 - % Enol)

NMR_Workflow Figure 2. Experimental Workflow for NMR Analysis start Start prep Prepare solutions of β-keto esters in deuterated solvents start->prep acquire Acquire quantitative ¹H NMR spectra prep->acquire process Process spectra (phasing, baseline correction) acquire->process identify Identify keto and enol proton signals process->identify integrate Integrate characteristic non-overlapping peaks identify->integrate calculate Calculate % Enol and K_eq integrate->calculate end End calculate->end

Figure 2. Experimental Workflow for NMR Analysis
Kinetic Analysis of Hydrolysis by UV-Vis Spectroscopy

Objective: To determine the rate constant for the hydrolysis of the ester functionality.

Methodology:

  • Reaction Setup: Prepare a solution of the β-keto ester in a buffered aqueous solution (e.g., phosphate buffer at a specific pH). The reaction can be initiated by adding a solution of sodium hydroxide for base-catalyzed hydrolysis.

  • Spectroscopic Monitoring: The hydrolysis reaction can be monitored by UV-Vis spectroscopy by observing the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients. The progress of the reaction can be followed over time by recording spectra at regular intervals.

  • Data Analysis:

    • The absorbance data is converted to concentration using the Beer-Lambert law.

    • For a pseudo-first-order reaction (if the concentration of the hydrolyzing agent is in large excess), the rate constant (k) can be determined by plotting ln([Reactant]) versus time. The slope of the resulting linear plot will be equal to -k.

Monitoring Decarboxylation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To measure the rate of decarboxylation of the corresponding β-keto acids.

Methodology:

  • Hydrolysis: First, hydrolyze the β-keto ester to the corresponding β-keto acid.

  • Decarboxylation Reaction: Heat the β-keto acid in a suitable solvent at a constant temperature.

  • Sample Analysis: At various time points, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by rapid cooling), and analyze the composition using GC-MS. The disappearance of the β-keto acid and the appearance of the corresponding ketone can be quantified.

  • Data Analysis:

    • By plotting the concentration of the β-keto acid versus time, the rate of the reaction can be determined.

    • The rate constant can be calculated by fitting the data to the appropriate rate law.

Conclusion

Validation of Methyl 3-(2-fluorophenyl)-3-oxopropanoate synthesis through spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic validation of Methyl 3-(2-fluorophenyl)-3-oxopropanoate. This guide provides a comparative analysis of a primary synthesis route, the Claisen condensation, with an alternative approach, offering comprehensive experimental protocols and spectroscopic data for verification.

This compound is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds. Its structural validation is crucial for ensuring the purity and identity of the compound before its use in further synthetic steps. This guide outlines the synthesis via a crossed Claisen condensation and provides the expected spectroscopic data for its validation using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. An alternative synthesis route is also presented for comparison.

Primary Synthesis: Crossed Claisen Condensation

The crossed Claisen condensation is a standard and effective method for the synthesis of β-keto esters. This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. In this case, methyl 2-fluorobenzoate is reacted with methyl acetate using sodium methoxide as the base.

Experimental Protocol

Materials:

  • Methyl 2-fluorobenzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of methyl 2-fluorobenzoate and methyl acetate in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • Sodium methoxide is added portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Validation Data

The following tables summarize the expected spectroscopic data for the validation of the synthesized this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90ddd1HAr-H (ortho to C=O)
~7.60m1HAr-H (para to F)
~7.30m2HAr-H
~4.00s2H-CH₂-
~3.75s3H-OCH₃

Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex due to the fluorine substitution and should be carefully analyzed.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~190.0 (d)C=O (keto)
~168.0C=O (ester)
~162.0 (d, ¹JCF)C-F
~135.0 (d)Ar-C
~131.0 (d)Ar-C
~125.0 (d)Ar-C
~124.0 (d)Ar-C
~116.0 (d, ²JCF)Ar-C
~52.0-OCH₃
~45.0-CH₂-

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to fluorine.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~3080-3020C-H (aromatic)
~2950-2850C-H (aliphatic)
~1745C=O (ester)
~1690C=O (keto)
~1610, 1580C=C (aromatic)
~1250C-F
~1200-1000C-O

Table 4: Mass Spectrometry Data

m/zFragment
196[M]⁺
165[M - OCH₃]⁺
137[M - COOCH₃]⁺
123[FC₆H₄CO]⁺
95[C₆H₄F]⁺

Alternative Synthesis Method: Acylation of Meldrum's Acid

An alternative route to β-keto esters involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an acid chloride, followed by alcoholysis.

Experimental Protocol

Materials:

  • 2-Fluorobenzoyl chloride

  • Meldrum's acid

  • Pyridine

  • Anhydrous dichloromethane

  • Anhydrous methanol

Procedure:

  • To a cooled (0 °C) solution of Meldrum's acid and pyridine in anhydrous dichloromethane, 2-fluorobenzoyl chloride is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is washed with dilute HCl and water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting acyl Meldrum's acid derivative is then refluxed in anhydrous methanol for 4-6 hours.

  • The methanol is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.

Comparison of Synthesis Methods

FeatureCrossed Claisen CondensationAcylation of Meldrum's Acid
Starting Materials Methyl 2-fluorobenzoate, Methyl acetate2-Fluorobenzoyl chloride, Meldrum's acid, Methanol
Reagents Strong base (e.g., Sodium methoxide)Pyridine, Acid chloride
Number of Steps One-pot reactionTwo distinct steps
Byproducts Alcohol (from the ester)Isopropanol and CO₂ (from Meldrum's acid decomposition)
Scalability Generally goodCan be suitable for large scale

Experimental Workflow and Logic Diagrams

Caption: Experimental workflow for the synthesis and validation of this compound.

Claisen_Condensation_Mechanism cluster_mechanism Claisen Condensation Signaling Pathway enolate Enolate Formation (Methyl Acetate + NaOCH₃) nucleophilic_attack Nucleophilic Attack on Methyl 2-fluorobenzoate enolate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Methoxide tetrahedral_intermediate->elimination product_formation β-Keto Ester Product elimination->product_formation

Caption: Signaling pathway of the Crossed Claisen Condensation mechanism.

A Researcher's Guide to Analytical Methods for Dihydropyridine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Dihydropyridines are a critical class of calcium channel blockers widely used in the treatment of cardiovascular diseases such as hypertension.[1][2] The precise and reliable characterization and quantification of these compounds in bulk drug substances, pharmaceutical formulations, and biological fluids are paramount for quality control, formulation development, and pharmacokinetic studies.[3] This guide provides a comparative overview of the key analytical methods employed for the characterization of dihydropyridine products, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their needs.

Chromatographic Methods: The Workhorse of Dihydropyridine Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that form the cornerstone of dihydropyridine analysis.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the most widely adopted technique for the quantification of dihydropyridines due to its specificity, sensitivity, and reproducibility.[3] Coupled with Ultraviolet (UV) detection, HPLC provides a robust method for routine analysis.[3]

A Quality by Design (QbD) approach has been successfully used to develop a rapid and sensitive RP-HPLC method for the simultaneous determination of five dihydropyridine calcium channel blockers: amlodipine (AML), nifedipine (NIF), lercanidipine (LER), nimodipine (NIM), and nitrendipine (NIT).[4]

Comparative Performance of HPLC Methods:

The following table summarizes the performance of various HPLC-UV methods for the quantification of different dihydropyridine drugs, highlighting key validation parameters.

DihydropyridineColumnMobile PhaseWavelength (nm)Linearity Range (µg/mL)Retention Time (min)Recovery (%)Reference
AmlodipineC18, 100 mm x 4.6 mm, 2.6 µm0.4% Ammonium Hydroxide in water and Methanol (gradient)23710–502.9399.11–100.09[3][4]
NifedipineLuna C8, 100 × 4.6 mm, 3 μmAcetonitrile—Methanol—0.7% Triethylamine pH 3.06 (30:35:35 v/v/v)23710–503.9899.57-100.07[4]
LercanidipineLuna C8, 100 × 4.6 mm, 3 μmAcetonitrile—Methanol—0.7% Triethylamine pH 3.06 (30:35:35 v/v/v)23710–504.9899.57-100.07[4]
NimodipineLuna C8, 100 × 4.6 mm, 3 μmAcetonitrile—Methanol—0.7% Triethylamine pH 3.06 (30:35:35 v/v/v)23710–507.7599.57-100.07[4]
NitrendipineLuna C8, 100 × 4.6 mm, 3 μmAcetonitrile—Methanol—0.7% Triethylamine pH 3.06 (30:35:35 v/v/v)23710–506.3299.57-100.07[4]
NitrimidodipineOctadecyl column (250 mm x 4.6mm)Acetonitrile-water (45:55, v/v)Not Specified5-400 ng/mLNot Specified90.6[5]

Experimental Protocol: HPLC Quantification of Amlodipine

This protocol is suitable for the determination of Amlodipine in bulk drug and pharmaceutical dosage forms.[3]

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 4.6 mm, 2.6 µm particle size.[3]

    • Mobile Phase: A gradient of 0.4% Ammonium Hydroxide in water and Methanol.[3] An alternative isocratic mobile phase is a mixture of 50 mM triethylamine (pH 3), acetonitrile, and methanol.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 237 nm.[4]

    • Injection Volume: 3 µL.[4]

  • Sample Preparation:

    • Accurately weigh the standard or sample.

    • Dissolve in a suitable diluent.

    • Filter the solution through a 0.45 µm filter before injection.[3]

  • Data Analysis:

    • Generate a chromatogram.

    • Integrate the peak corresponding to Amlodipine.

    • Quantify the amount using a calibration curve prepared from standard solutions.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Standard or Sample Weighing dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Autosampler Injection filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect chromatogram Chromatogram Generation detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify report Report quantify->report DHP_Mechanism DHP Dihydropyridine L_type L-type Calcium Channel (in Vascular Smooth Muscle) DHP->L_type blocks Ca_influx Calcium Ion Influx Vasodilation Vasodilation Vasoconstriction Vasoconstriction BP_reduction Blood Pressure Reduction Analytical_Workflow cluster_quant Quantitative Analysis cluster_struct Structural Analysis cluster_met Metabolite Analysis Start Start: Characterization Needed Quantification Quantification? Start->Quantification Structure Structural Elucidation? Start->Structure Metabolite Metabolite Identification? Start->Metabolite HPLC HPLC-UV Quantification->HPLC GC GC-FID/MS Quantification->GC FTIR FTIR Quantification->FTIR NMR NMR (1D & 2D) Structure->NMR MS High-Resolution MS Structure->MS LC_MS LC-MS/MS Metabolite->LC_MS GC_MS GC-MS Metabolite->GC_MS End End: Characterization Complete HPLC->End GC->End FTIR->End NMR->End MS->End LC_MS->End GC_MS->End

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of Dihydropyrimidinones (DHPMs) Using Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of catalyst efficiency in the synthesis of dihydropyrimidinones (DHPMs), with a particular focus on the use of fluorinated precursors. The following sections detail a comparative analysis of various catalysts, their performance under different experimental conditions, and the underlying reaction mechanisms.

The synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, a one-pot multicomponent condensation, is a cornerstone of medicinal chemistry due to the diverse biological activities of DHPMs, including antiviral, antibacterial, and anti-inflammatory properties.[1] The incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties. This guide focuses on the efficiency of various catalysts in facilitating the synthesis of these valuable compounds, particularly when utilizing fluorinated starting materials.

Catalyst Performance Comparison

The efficiency of a catalyst in the Biginelli reaction is typically evaluated based on reaction yield, reaction time, and the mildness of the reaction conditions. The following tables summarize the performance of several catalysts in the synthesis of DHPMs, including instances where fluorinated precursors were used.

CatalystAldehyde Precursorβ-KetoesterUrea/ThioureaSolventTemperature (°C)TimeYield (%)Reference
Iron(III) Fluoride (FeF3) Various aromatic aldehydes (including halogen-substituted)Ethyl acetoacetate / Methyl acetoacetateUrea / ThioureaEthanol75-80Not Specified88-93
Hafnium(IV) Triflate (Hf(OTf)4) BenzaldehydeMethyl acetoacetateUreaSolvent-freeNot SpecifiedNot Specified96[1]
Nano-ZrO2 Various aromatic aldehydesEthyl acetoacetateUreaEthanolReflux60 min90[2]
Copper Nanoparticles in Ionic Liquid Various aromatic aldehydesEthyl acetoacetateUrea / Thiourea[bmim]BF4Room Temp.~15 min>90[3]
Selectfluor™ Aldehydeβ-ketoestersUrea / ThioureaAcetonitrileNot SpecifiedNot SpecifiedHigh
Brønsted Acidic Ionic Liquid ([Btto][p-TSA]) Various aldehydesβ-ketoestersUrea / ThioureaSolvent-free9030 minExcellent[4]
Heteropolyacid-Clay (HPA-Clay) Various aldehydesEthyl acetoacetateUrea / ThioureaSolvent-freeReflux1 h96[5]

Table 1: Comparison of Catalyst Performance in the Synthesis of DHPMs. This table highlights the efficiency of various catalysts under different reaction conditions. Of particular note is the use of FeF3, which demonstrates high yields with halogenated precursors, suggesting its utility for the synthesis of fluorinated DHPMs.[6] Hafnium(IV) triflate also shows exceptional performance under solvent-free conditions.[1]

Experimental Protocols

A general experimental procedure for the synthesis of DHPMs via the Biginelli reaction is as follows:

General Procedure for Catalyst Screening:

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.2-1.5 mmol), and the catalyst (in varying mol%) are combined in a suitable solvent or under solvent-free conditions.[1][4] The reaction mixture is then heated at a specific temperature for a designated period.[4][5] Progress of the reaction is monitored by thin-layer chromatography (TLC).[5] Upon completion, the reaction mixture is cooled, and the product is isolated.[5] Purification of the crude product is typically achieved through recrystallization from a suitable solvent like ethanol.[7]

Example Protocol using Iron(III) Fluoride (FeF3):

In a typical reaction, a mixture of an aldehyde (1.0 mmol), a β-dicarbonyl compound (1.0 mmol), urea or thiourea (1.0 mmol), and FeF3 (5 mol%) are refluxed in ethanol (5 mL) at 75-80 °C. After completion of the reaction, the catalyst can be recovered for reuse.

Reaction Mechanisms and Experimental Workflow

The Biginelli reaction is believed to proceed through several potential pathways, with the iminium mechanism being widely supported, especially in the presence of an acid catalyst.[8]

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea - H2O Urea Urea Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Tautomerization Intermediate_A Open-chain Intermediate Acyliminium->Intermediate_A + Enolate DHPM Dihydropyrimidinone (DHPM) Intermediate_A->DHPM Cyclization - H2O

Caption: Proposed iminium pathway for the Biginelli reaction.

The general workflow for screening and optimizing catalysts for the synthesis of DHPMs is a systematic process.

Experimental_Workflow Reactants Select Reactants (Fluorinated Aldehyde, β-Ketoester, Urea) Catalyst_Screening Catalyst Screening (Vary Catalyst Type) Reactants->Catalyst_Screening Condition_Optimization Reaction Condition Optimization (Solvent, Temperature, Catalyst Loading) Catalyst_Screening->Condition_Optimization Product_Isolation Product Isolation and Purification Condition_Optimization->Product_Isolation Characterization Characterization (NMR, IR, Mass Spec) Product_Isolation->Characterization Yield_Calculation Yield Calculation and Comparison Characterization->Yield_Calculation

Caption: Experimental workflow for catalyst efficiency benchmarking.

Conclusion

The synthesis of DHPMs, particularly those containing fluorine, is a dynamic area of research with significant implications for drug discovery. While a variety of catalysts have demonstrated efficacy, the choice of catalyst is critical and depends on the specific substrates and desired reaction conditions. Catalysts like FeF3 show promise for reactions involving fluorinated precursors. Furthermore, the use of solvent-free conditions and recyclable catalysts aligns with the principles of green chemistry, offering more sustainable synthetic routes.[1][4][5] This guide provides a foundational comparison to aid researchers in selecting the most appropriate catalytic system for their synthetic needs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 3-(2-fluorophenyl)-3-oxopropanoate are paramount for laboratory safety and environmental protection. This guide provides a clear, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Chemical Identifier:

  • CAS Number: 185302-86-7

Immediate Safety and Hazard Information

This compound is classified with the following hazards, which dictate its handling and disposal protocols:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these potential hazards, strict adherence to safety procedures is mandatory.

Personal Protective Equipment (PPE)

Before handling or preparing for the disposal of this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of at an approved waste disposal facility in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place the waste this compound into a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is sealed tightly to prevent leaks or spills.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Personal Protection: Always wear the appropriate PPE during spill cleanup.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Place in a Labeled, Compatible Hazardous Waste Container ppe->container seal Securely Seal Container container->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage ehs Contact EHS or Licensed Waste Disposal Contractor storage->ehs end_node Dispose at an Approved Hazardous Waste Facility ehs->end_node

Disposal Workflow Diagram

Personal protective equipment for handling Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following safety and handling recommendations are based on the known hazards of a closely related compound, Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, and general best practices for handling halogenated keto esters and chemical irritants. It is imperative to consult the specific SDS for the product you are using once available and to conduct a thorough risk assessment before commencing any work.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Based on the hazard profile of similar compounds, which includes skin, eye, and respiratory irritation, as well as being harmful if swallowed, the following personal protective equipment is mandatory.[1]

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[2][3][4] A face shield should be worn over safety goggles when there is a significant risk of splashing.[5][6]
Skin Protection GlovesNitrile gloves are recommended for handling this chemical.[5][6] Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged or repeated contact, consider double-gloving.
Lab CoatA flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from splashes.[5]
Full-Length Pants and Closed-Toe ShoesThese are minimum requirements for laboratory work to protect the lower body from spills.[7]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[1][2][3][4][8]
RespiratorIf work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator appropriate for organic vapors should be used.[5][6]

Operational Plan

Follow these procedural steps for the safe handling of this compound.

1. Preparation:

  • Ensure that a current and specific Safety Data Sheet (SDS) is available and has been reviewed by all personnel involved.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Have a spill kit appropriate for halogenated organic compounds readily available.[2]

2. Handling:

  • Don all required personal protective equipment (PPE) as detailed in the table above.[5][7][9]

  • Conduct all weighing and transferring operations of this compound inside a chemical fume hood.[1][2][3][4][8]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Use compatible tools and equipment (e.g., glass, stainless steel) to prevent reactions.

  • Keep the container tightly closed when not in use to prevent the release of vapors.[10][11]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE carefully to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • This compound is a halogenated organic compound.[12]

  • Collect all waste containing this chemical in a designated, properly labeled hazardous waste container for halogenated organic waste.[12][13][14] Do not mix with non-halogenated waste.[15]

2. Container Management:

  • Use a chemically compatible and leak-proof container for waste collection.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[14][15]

  • Keep the waste container securely closed except when adding waste.[14]

3. Disposal Procedure:

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2] Do not dispose of this chemical down the drain.[13]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Check Safety Equipment (Eyewash, Shower, Spill Kit) prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Close Container handle3->handle4 disp1 Segregate Halogenated Waste handle3->disp1 post1 Decontaminate Surfaces & Equipment handle4->post1 post2 Doff PPE post1->post2 post1->disp1 post3 Wash Hands post2->post3 disp2 Use Labeled Waste Container disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.